molecular formula C9H11FO B1504582 2,4-Dimethyl-3-fluorobenzyl alcohol CAS No. 26583-82-4

2,4-Dimethyl-3-fluorobenzyl alcohol

Cat. No.: B1504582
CAS No.: 26583-82-4
M. Wt: 154.18 g/mol
InChI Key: YWYLXIPJKBAWNA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-3-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-3-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-2,4-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYLXIPJKBAWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698172
Record name (3-Fluoro-2,4-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26583-82-4
Record name (3-Fluoro-2,4-dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Dimethyl-3-fluorobenzyl alcohol is an aromatic alcohol of interest in medicinal chemistry and drug development. The strategic placement of methyl and fluorine substituents on the benzyl alcohol scaffold can significantly influence its physicochemical properties, impacting its metabolic stability, membrane permeability, and potency as a potential therapeutic agent. The introduction of fluorine, in particular, is a well-established strategy to modulate the pKa of nearby functional groups and enhance metabolic stability[1]. This guide provides a comprehensive overview of the predicted physicochemical properties of 2,4-Dimethyl-3-fluorobenzyl alcohol, drawing upon data from structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a self-validating system for researchers.

Chemical Structure and Core Properties

The molecular structure of 2,4-Dimethyl-3-fluorobenzyl alcohol is foundational to understanding its chemical behavior.

Figure 1: Chemical structure of 2,4-Dimethyl-3-fluorobenzyl alcohol.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 2,4-Dimethyl-3-fluorobenzyl alcohol and its structural analogs. The values for the target compound are estimations derived from the influence of the substituents on related molecules.

Property2,4-Dimethylbenzyl alcohol3-Fluorobenzyl alcohol4-Fluorobenzyl alcohol2,4-Dimethyl-3-fluorobenzyl alcohol (Predicted)Source(s)
Molecular Formula C9H12OC7H7FOC7H7FOC9H11FO[2][3]
Molecular Weight 136.19 g/mol 126.13 g/mol 126.13 g/mol 154.18 g/mol [2][3]
Appearance --White or Colorless to Light yellow powder to lump to clear liquidWhite to off-white solid or colorless liquid[4]
Melting Point 62-65 °C (for 3,4-isomer)-23 °C40-60 °C[4][5]
Boiling Point 218-221 °C (for 3,4-isomer)-204-206 °C~210-230 °C[4][5]
Solubility Soluble in alcohol, sparingly in water-Slightly soluble in waterPredicted to be sparingly soluble in water, soluble in organic solvents[4][5]
pKa ~14.6 (predicted for 3,4-isomer)~14.29 (predicted for 4-fluoro)14.29 (predicted)~14.0-14.5[4][6]
LogP (o/w) 2.049 (est. for 3,4-isomer)--~2.2-2.5[5]
Flash Point 101.7 °C (est. for 3,4-isomer)90 °C90 °C~90-110 °C[4][5][7]

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties of novel organic compounds like 2,4-Dimethyl-3-fluorobenzyl alcohol.

Protocol 1: Determination of Melting Point

The melting point provides a preliminary indication of a compound's purity.

Methodology:

  • Sample Preparation: A small, dry sample of 2,4-Dimethyl-3-fluorobenzyl alcohol is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Broader ranges may suggest the presence of impurities.

Protocol 2: Determination of Aqueous Solubility

A quantitative understanding of aqueous solubility is critical for drug development.

Methodology:

  • Stock Solution Preparation: A stock solution of 2,4-Dimethyl-3-fluorobenzyl alcohol is prepared in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: A series of dilutions are made from the stock solution.

  • Equilibration: An aliquot of each dilution is added to a known volume of purified water or a relevant buffer (e.g., PBS). The solutions are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is determined from the concentration of the saturated solution.

cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis A Weigh Compound B Prepare Stock in DMSO A->B C Serial Dilutions B->C D Add to Aqueous Buffer C->D Initiate Solubility Assay E Agitate at Constant Temp. D->E F Centrifuge to Pellet Solid E->F G Collect Supernatant F->G Separate Phases H HPLC-UV Analysis G->H I Determine Concentration H->I

Figure 2: Workflow for Aqueous Solubility Determination.

Protocol 3: Determination of pKa

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH.

Methodology:

  • Sample Preparation: A solution of 2,4-Dimethyl-3-fluorobenzyl alcohol is prepared in a co-solvent system (e.g., methanol-water) to ensure solubility across a range of pH values.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Acquisition: The pH is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be employed by monitoring the change in UV-Vis absorbance as a function of pH.

Trustworthiness: The use of a co-solvent system is a standard and accepted practice for determining the pKa of sparingly soluble compounds. The obtained apparent pKa can be extrapolated to a wholly aqueous environment if necessary.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the two methyl groups. The fluorine atom will cause splitting of the signals of adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbon attached to the fluorine atom will exhibit a large coupling constant.

  • IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.18 g/mol ).

Potential Applications and Safety Considerations

Applications in Drug Development

Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds[8]. The unique substitution pattern of 2,4-Dimethyl-3-fluorobenzyl alcohol makes it a candidate for use in the development of novel therapeutics, particularly where modulation of lipophilicity and metabolic stability is desired[1].

Safety and Handling

Based on related fluorinated and dimethylated benzyl alcohols, 2,4-Dimethyl-3-fluorobenzyl alcohol should be handled with care in a well-ventilated area[9][10][11]. It is predicted to be a skin and eye irritant[2][9]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn[10][11][12].

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2,4-Dimethyl-3-fluorobenzyl alcohol based on the analysis of its structural analogs. The detailed experimental protocols offer a clear path for researchers to empirically determine these properties, ensuring scientific rigor in the characterization of this novel compound. As with any new chemical entity, a thorough experimental evaluation of its properties and safety profile is essential for its successful application in research and development.

References

  • PubChem. (n.d.). 2,4-Dimethylbenzyl alcohol. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives.
  • ChemBK. (2024, April 9). 4-Fluorobenzyl alcohol.
  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). 3,4-dimethyl benzyl alcohol.
  • Google Patents. (n.d.). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 3-Fluorobenzylic alcohol.
  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • Sigma-Aldrich. (n.d.). 3-Fluorobenzyl alcohol 98%.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl alcohol synthesis.
  • EPA. (2025, October 15). 3,4-Dimethylbenzyl alcohol Properties.
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 4-Fluorobenzyl Alcohol.
  • MedChemExpress. (n.d.). 2,4-Dichlorobenzyl alcohol - Product Data Sheet.
  • BenchChem. (2025, December). Application Notes and Protocols: Formulation of 2,4-Dichlorobenzyl Alcohol in Topical Antiseptic Preparations.
  • Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6).
  • ChemicalBook. (2026, January 17). 2,3-Dimethylbenzyl alcohol - Safety Data Sheet.
  • Royal Society of Chemistry. (n.d.). Contents.
  • Cheméo. (n.d.). Chemical Properties of 3,4-Dimethylbenzyl alcohol (CAS 6966-10-5).
  • Organic Syntheses. (2000). SYNTHESIS OF 1,1-DIMETHYLETHYL (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE BY OXIDATION OF THE ALCOHOL.
  • Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 3-Fluorobenzylic alcohol.
  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design.
  • BenchChem. (n.d.). Technical Guide: 2,4-Dimethoxybenzyl Alcohol - Physicochemical Properties and Solubility Profile.
  • MDPI. (2010, November 11). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study.
  • DrugBank. (n.d.). 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry.
  • Aldrich. (2022, November 15). SAFETY DATA SHEET - 2,3-Difluorobenzyl alcohol.
  • Tokyo Chemical Industry. (n.d.). 4-Fluorobenzyl Alcohol 459-56-3.
  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

Sources

Molecular structure and weight of 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,4-Dimethyl-3-fluorobenzyl alcohol, a fluorinated aromatic alcohol of interest to researchers and professionals in drug development and chemical synthesis. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and expected spectroscopic characteristics.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1][2] Judicious placement of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] 2,4-Dimethyl-3-fluorobenzyl alcohol incorporates a fluorine atom into a dimethylated benzyl alcohol scaffold, making it a valuable building block for the synthesis of novel bioactive compounds and complex molecular architectures.

Section 1: Chemical Identity and Physicochemical Properties

1.1 Molecular Structure and Weight

The molecular structure of 2,4-Dimethyl-3-fluorobenzyl alcohol consists of a benzene ring substituted with two methyl groups at positions 2 and 4, a fluorine atom at position 3, and a hydroxymethyl group at position 1.

Molecular Formula: C₉H₁₁FO

Molecular Weight: 154.18 g/mol

IUPAC Name: (2,4-Dimethyl-3-fluorophenyl)methanol

CAS Number: 26583-82-4

1.2 Physicochemical Data Summary

The following table summarizes key computed and estimated physicochemical properties of 2,4-Dimethyl-3-fluorobenzyl alcohol. These values are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₉H₁₁FOCalculated
Molecular Weight154.18 g/mol Calculated
XLogP32.1Estimated
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count1Calculated
Rotatable Bond Count1Calculated
Topological Polar Surface Area20.2 ŲCalculated
Heavy Atom Count11Calculated

Section 2: Synthesis of 2,4-Dimethyl-3-fluorobenzyl alcohol

The synthesis of 2,4-Dimethyl-3-fluorobenzyl alcohol can be efficiently achieved through a two-step process starting from 1-fluoro-2,3-dimethylbenzene. The first step involves the formylation of the aromatic ring via a Vilsmeier-Haack reaction to yield 2,4-dimethyl-3-fluorobenzaldehyde.[5] The subsequent step is the reduction of the aldehyde to the corresponding benzyl alcohol.

Synthetic Workflow Diagram

SynthesisWorkflow A 1-Fluoro-2,3-dimethylbenzene B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Formylation C 2,4-Dimethyl-3-fluorobenzaldehyde B->C D Reduction (NaBH₄, Methanol) C->D Reduction E 2,4-Dimethyl-3-fluorobenzyl alcohol D->E

Sources

Safety Data Sheet (SDS) for 2,4-Dimethyl-3-fluorobenzyl alcohol handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 2,4-Dimethyl-3-fluorobenzyl Alcohol

Document Control:

  • Subject: Safe Handling, Storage, and Risk Assessment of 2,4-Dimethyl-3-fluorobenzyl Alcohol

  • Applicability: Drug Discovery, Medicinal Chemistry, and Process Development

  • Status: High-Level Technical Guidance (Research Use Only)

Part 1: Chemical Identity & Significance[1]

1.1 The Molecule 2,4-Dimethyl-3-fluorobenzyl alcohol is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates. Its structural motif—a benzyl alcohol core substituted with two methyl groups and a fluorine atom—imparts specific steric and electronic properties valuable for modulating metabolic stability and lipophilicity in drug candidates.

1.2 Chemical Profile Table

PropertySpecification
Chemical Name 2,4-Dimethyl-3-fluorobenzyl alcohol
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
CAS Number Not widely listed (Rare Research Chemical); Refer to Catalog #F631309 [1]
Physical State Typically Solid (low melting) or Viscous Liquid
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water

Part 2: Risk Assessment & GHS Classification

2.1 The "Read-Across" Safety Principle As a rare research chemical, specific toxicological data (LD50, LC50) for this exact isomer is limited. Therefore, safety protocols must be established using Read-Across Methodology —inferring hazards from structural analogs like 2,4-Dimethylbenzyl alcohol and 3-Fluorobenzyl alcohol.

2.2 GHS Hazard Classification (Derived) Based on Structure-Activity Relationships (SAR), this compound is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

2.3 Precautionary Logic The presence of the benzyl alcohol moiety suggests a potential for oxidation to the corresponding aldehyde (2,4-dimethyl-3-fluorobenzaldehyde), which may have higher sensitization potential. Handling must account for both the alcohol and its potential oxidation byproducts.

Part 3: Technical Handling Protocol

3.1 Engineering Controls: The "Defense in Depth" Strategy Do not rely solely on PPE. The primary barrier must be engineering controls.

  • Primary Barrier: Chemical Fume Hood. Maintain face velocity at 80–100 fpm.

  • Secondary Barrier: Schlenk line or inert gas manifold if heating is required (prevents oxidation).

  • Tertiary Barrier: Lab environment with >10 air changes per hour (ACH).

3.2 Personal Protective Equipment (PPE) Matrix

Body PartPPE RecommendationRationale (Causality)
Hands Nitrile Gloves (Double Gloving) Fluorinated aromatics can permeate standard latex. Double nitrile provides break-through time >480 mins.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquids that cause H319 (serious irritation). Goggles seal against vapors.
Respiratory N95 or P100 (if solid) If handling powder outside a hood (discouraged), particulate filtration is mandatory to prevent H335.
Body Lab Coat (Cotton/Poly) Standard splash protection.

3.3 DOT Diagram: Risk Assessment Workflow Figure 1: Logic flow for determining safety requirements before starting an experiment.

RiskAssessment Start Start: Experimental Planning CheckState Check Physical State (Solid vs. Liquid) Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Oil CheckState->IsLiquid DustRisk Risk: Dust Inhalation (H335) IsSolid->DustRisk VaporRisk Risk: Vapor/Splash (H319/H315) IsLiquid->VaporRisk ControlSolid Control: Weigh in Hood Use Anti-Static Spatula DustRisk->ControlSolid ControlLiquid Control: Syringe Transfer Avoid Open Pouring VaporRisk->ControlLiquid PPE_Check Verify PPE: Nitrile Gloves + Goggles ControlSolid->PPE_Check ControlLiquid->PPE_Check Proceed Proceed with Synthesis PPE_Check->Proceed

Caption: Decision logic for handling 2,4-Dimethyl-3-fluorobenzyl alcohol based on physical state.

Part 4: Storage & Stability Protocol

4.1 The Oxidation Problem Benzyl alcohols are susceptible to autoxidation, forming benzaldehydes and benzoic acids. The fluorine substituent at the 3-position and methyls at 2,4 may sterically hinder this, but cannot prevent it entirely.

4.2 Storage SOP

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV degradation).

  • Labeling: Mark with "Hygroscopic" and "Store under Inert Gas."

Part 5: Emergency Response

5.1 First Aid Measures

  • Eye Contact: Immediately flush with water for 15 minutes .[2] Lift eyelids. Rationale: Fluorinated compounds can cause persistent irritation; immediate dilution is critical.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

5.2 DOT Diagram: Spill Response Logic Figure 2: Step-by-step workflow for managing a spill in the laboratory.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Volume (< 50mL?) Alert->Assess MinorSpill Minor Spill (Proceed to Cleanup) Assess->MinorSpill Yes MajorSpill Major Spill (Call EHS / Hazmat) Assess->MajorSpill No PPE_Don 3. Don PPE (Goggles, Double Gloves, Lab Coat) MinorSpill->PPE_Don Absorb 4. Absorb (Vermiculite or Sand) PPE_Don->Absorb Collect 5. Collect (Seal in Hazmat Bag) Absorb->Collect Clean 6. Decontaminate (Soap & Water Wash) Collect->Clean

Caption: Emergency response workflow for minor vs. major spills.

Part 6: Disposal & Environmental Impact

6.1 Waste Classification Treat as Hazardous Organic Waste .

  • Do not dispose of down the drain.

  • Halogenated Waste Stream: Due to the Fluorine atom, this must often be segregated into "Halogenated Solvents/Organics" waste streams depending on local regulations (e.g., EPA RCRA).

6.2 Destruction (Theoretical) Incineration is the preferred method, equipped with a scrubber to neutralize Hydrogen Fluoride (HF) generated during combustion.

References

  • National Center for Biotechnology Information. (2025).[4][2][3] PubChem Compound Summary for CID 27809, 2,4-Dimethylbenzyl alcohol. Retrieved from [Link]

Sources

Engineering Molecular Efficacy: A Comprehensive Technical Review of Fluorinated Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, fluorinated benzyl alcohols represent a privileged structural motif. The strategic incorporation of fluorine—a highly electronegative atom with a van der Waals radius closely mimicking oxygen—profoundly alters the physicochemical and pharmacokinetic profiles of aromatic systems. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these molecular perturbations, providing field-proven synthetic protocols and elucidating their downstream applications in chemical biology.

Physicochemical and Conformational Perturbations

Fluorine substitution on the benzyl alcohol scaffold induces significant electronic and steric effects that dictate molecular behavior.

  • Hydrogen-Bond (HB) Acidity : Spectroscopic (IR) and computational (ab initio MP2) analyses reveal that ortho-fluorination (e.g., 2-fluorobenzyl alcohol) generally increases the HB acidity of the benzylic hydroxyl group due to the strong electron-withdrawing inductive effect1[1]. Conversely, ortho,ortho'-difluorination (e.g., 2,6-difluorobenzyl alcohol) decreases HB acidity, a counterintuitive phenomenon caused by intramolecular steric hindrance and electrostatic repulsion that disrupts the optimal hydroxyl conformation[1].

  • Lipophilicity and Bioavailability : The introduction of fluorine atoms enhances lipophilicity, which directly correlates with improved membrane permeability and blood-brain barrier (BBB) penetration. In contemporary medicinal chemistry, 15–20% of all new chemical entities (NCEs) incorporate fluorine to actively modulate these exact parameters 2[2].

Table 1: Impact of Fluorination on Benzyl Alcohol Properties

PropertyNon-Fluorinated Benzyl AlcoholOrtho-Fluorinated Benzyl AlcoholOrtho, Ortho'-Difluorinated Benzyl Alcohol
HB Acidity (Relative) BaselineIncreasedDecreased
Lipophilicity (LogP) BaselineModerately IncreasedSignificantly Increased
Conformational Preference Highly flexibleRestricted (F...HO interaction)Highly restricted
Metabolic Stability Low (rapid oxidation)ModerateHigh (steric/electronic shielding)
Metabolic Stability and CYP450 Evasion

A primary rationale for utilizing fluorinated benzyl alcohols—or incorporating them as metabolic intermediates—is the mitigation of rapid oxidative metabolism. Non-fluorinated benzylic positions are classic "metabolic soft spots," highly susceptible to Cytochrome P450 (CYP450)-mediated benzylic hydroxylation and subsequent oxidation to carboxylic acids.

By substituting fluorine atoms on the aromatic ring, the electron density of the benzylic C-H bond is reduced, increasing the bond dissociation energy and rendering it less susceptible to hydrogen atom transfer (HAT) by the CYP450 iron-oxo species 3[3]. Furthermore, in compounds where the benzyl alcohol itself is the active pharmacophore, fluorination can shift the metabolic pathway entirely. For instance, highly fluorinated benzyl alcohols may bypass rapid CYP-mediated aromatic hydroxylation, favoring phase II glucuronidation which, in some lead compounds, maintains critical pharmacodynamic activity while controlling excretion 4[4].

G A Non-Fluorinated Benzyl Motif B CYP450 Oxidation (Benzylic/Aromatic) A->B Susceptible C-H C Rapid Clearance (Inactive Metabolites) B->C Degradation D Fluorinated Benzyl Alcohol E Steric/Electronic Shielding D->E Increased BDE F Phase II Glucuronidation E->F Pathway Shift G Prolonged Half-Life & Maintained Efficacy F->G Controlled Excretion

Divergent metabolic pathways of non-fluorinated vs. fluorinated benzyl alcohol derivatives.

Synthesis Strategies and Experimental Protocols

The synthesis of fluorinated benzyl alcohols typically relies on the reduction of corresponding fluorinated benzaldehydes or benzoic acids. For example, 2,3,5,6-tetrafluorobenzaldehyde is a critical precursor reduced to 2,3,5,6-tetrafluorobenzyl alcohol, a key intermediate in the synthesis of the pyrethroid insecticide tefluthrin 5[5]6[6]. Industrial processes often utilize catalytic hydrogenation of fluorinated benzonitriles or reduction using metal hydrides7[7]8[8].

Standard Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol via NaBH₄ Reduction

Causality Check: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent unintended defluorination of the highly electron-deficient aromatic ring, ensuring strictly chemoselective reduction of the aldehyde[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,3,5,6-tetrafluorobenzaldehyde in 25 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Regulation: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The reduction is exothermic; low temperatures prevent solvent boiling and suppress unwanted side reactions.

  • Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes. Rationale: Portion-wise addition controls the evolution of hydrogen gas and maintains thermal equilibrium.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Quenching: Carefully quench the reaction by adding 10 mL of distilled water, followed by 1M HCl dropwise until the pH reaches ~6. Rationale: Acidic quenching neutralizes excess borohydride and breaks down the borate complex to release the free alcohol.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,3,5,6-tetrafluorobenzyl alcohol.

Applications in Chemical Biology and Drug Development
4.1. Covalent Chemical Probes (Fluorinated Benzyl Bromides)

Fluorinated benzyl alcohols are frequently converted into fluorinated benzyl bromides (via reaction with phosphorus tribromide or N-bromosuccinimide) to serve as reactive electrophilic probes 9[9]. The electron-withdrawing fluorine atoms modulate the electrophilicity of the benzylic carbon, tuning its reactivity towards nucleophilic amino acid residues (e.g., cysteine, methionine) in biological systems, allowing for precise site localization in proteomics[9].

4.2. Heparanase Imaging Probes

In oncology, heparanase is a critical enzyme that drives tumor progression and metastasis. Researchers have successfully utilized tetra-fluorinated benzyl alcohol linkers to develop fluorogenic and bioluminescent probes for heparanase. The fluorinated linker enables optimal enzyme activation and reporter release, providing a robust tool for real-time monitoring of tumor progression 10[10].

G N1 Fluorinated Benzaldehyde Starting Material N2 NaBH4 Reduction Chemoselective N1->N2 N3 Fluorinated Benzyl Alcohol Intermediate N2->N3 N4 PBr3 / NBS Bromination N3->N4 N5 Fluorinated Benzyl Bromide Electrophile N4->N5 N6 Protein Labeling Covalent Adduct N5->N6 Nucleophilic Attack

Synthetic workflow from fluorinated benzaldehydes to covalent protein labeling probes.

Conclusion

The integration of fluorinated benzyl alcohol derivatives into molecular design is a highly rational strategy driven by predictable alterations in physicochemical properties. Whether serving as terminal pharmacophores that resist CYP450 degradation, or as synthetic intermediates for agrochemicals and proteomic probes, these compounds are indispensable. Mastery of their conformational nuances and chemoselective synthesis protocols remains a cornerstone of modern chemical biology and drug development.

References
  • Purser, S., et al. "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives" ResearchGate. 1

  • "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years" MDPI. 2

  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective" PMC. 4

  • "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective" ChemRxiv. 3

  • "The Chemistry Behind Effective Pest Control: Fluorinated Building Blocks" NINGBO INNO PHARMCHEM CO.,LTD. 5

  • "Cas 19842-76-3, 2,3,5,6-TETRAFLUOROBENZALDEHYDE" LookChem. 6

  • "US6020517A - Process for production of benzonitrile and benzyl alcohol" Google Patents. 7

  • "WO1998008795A1 - Benzonitrile and process for preparing benzyl alcohol" Google Patents. 8

  • "An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems" Benchchem. 9

  • "Jun Liu's research works | Expanding the library of small molecule imaging probes for heparanase" ResearchGate. 10

Sources

Rational Design and Therapeutic Potential of 2,4-Dimethyl-3-fluorobenzyl Alcohol Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic functionalization of peripheral pharmacophores. 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS 26583-82-4) has emerged as a highly privileged building block. From a drug development perspective, the integration of this specific moiety is a masterclass in rational design. Simple benzyl ethers or amines frequently suffer from rapid oxidative metabolism and promiscuous target binding. By deliberately selecting the 2,4-dimethyl-3-fluoro substitution pattern, medicinal chemists can simultaneously address absorption, distribution, metabolism, and excretion (ADME) liabilities while enhancing target affinity through precise steric and electronic modulation.

Structural and Electronic Profiling: The Causality of Design

As application scientists, we do not select building blocks arbitrarily; every atomic substitution must serve a distinct mechanistic purpose. The therapeutic potential of 2,4-dimethyl-3-fluorobenzyl derivatives is driven by the synergistic effects of its substituents:

  • Electronic Deactivation via Fluorine (C3): With a van der Waals radius of 1.47 Å, fluorine closely mimics hydrogen (1.20 Å) sterically, ensuring that the molecule does not suffer from excessive bulk. However, its extreme electronegativity (3.98 on the Pauling scale) exerts a profound inductive electron-withdrawing effect (1)[1]. This lowers the pKa of adjacent functional groups, enhancing membrane permeability, and heavily deactivates the aromatic ring toward CYP450-mediated electrophilic oxidation (2)[2].

  • Steric Shielding via Methyl Groups (C2, C4): The methyl groups act as physical barricades. By blocking the ortho and para positions relative to the benzylic carbon, they prevent rapid metabolic degradation (e.g., hydroxylation). Furthermore, they lock the benzylic moiety into a restricted dihedral conformation, preventing the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket.

Self-Validating Synthetic Workflows

To harness this building block, the stable alcohol precursor must be converted into a reactive intermediate and subsequently coupled to a core scaffold. In our laboratory, we avoid standard HBr or SOCl₂ halogenation for such systems due to the high risk of Friedel-Crafts dimerization and carbocation rearrangements. Instead, we utilize an Appel reaction workflow designed as a self-validating system —incorporating mandatory in-process controls (IPCs) to guarantee structural integrity before proceeding to the next step.

Protocol: Synthesis of N-(2,4-Dimethyl-3-fluorobenzyl)amines

Phase 1: Mild Halogenation (Appel Reaction) Causality: The Appel reaction (CBr₄/PPh₃) proceeds via a highly specific Sₙ2 mechanism, avoiding carbocation intermediate formation and preserving the benzylic position without triggering ring rearrangements.

  • Reaction Setup: Dissolve 2,4-dimethyl-3-fluorobenzyl alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

  • Activation: Add PPh₃ (1.2 eq) portion-wise over 15 minutes to control the exotherm. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint (IPC 1): Perform TLC (Hexane:EtOAc 9:1). The starting material (Rf ~0.3, stains strongly with KMnO₄ due to the -OH group) must be completely consumed. The product will appear as a new, higher-running spot (Rf ~0.8, UV active, KMnO₄ negative). Confirm the exact mass of the bromide intermediate via LC-MS before quenching.

Phase 2: Nucleophilic Substitution (Amination) Causality: DMF is selected as a polar aprotic solvent to accelerate the Sₙ2 displacement by poorly nucleophilic amines. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HBr without hydrolyzing the intermediate back to the alcohol. 4. Coupling: Transfer the crude bromide to a solution of the target amine (1.5 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Stir at 60°C for 4 hours. 5. Self-Validation Checkpoint (IPC 2): Isolate a crude aliquot and perform ¹⁹F-NMR. The fluorine signal of the starting bromide (typically around -115 ppm) will shift distinctively upon successful amination due to the altered inductive effect at the benzylic position. Complete conversion is validated only when the starting fluorine resonance is entirely replaced by the product resonance.

Workflow A 2,4-Dimethyl-3-fluorobenzyl alcohol B Appel Halogenation (CBr4, PPh3) A->B Activation C Intermediate Validation (LC-MS / TLC Check) B->C In-process check D SN2 Substitution (Amine/Ether in DMF) C->D Nucleophilic attack E Final Validation (19F-NMR / HPLC) D->E Purity confirmation

Caption: Self-validating synthetic workflow for fluorobenzyl derivatization.

Therapeutic Applications & Mechanistic Pathways

The 2,4-dimethyl-3-fluorobenzyl moiety is not merely a passive structural linker; it actively dictates target engagement across multiple therapeutic areas.

Kinase Inhibition via Hydrophobic Packing In ATP-competitive kinase inhibitors, the deep hydrophobic pocket (often the "DFG-out" allosteric site) requires precise steric complementarity. The 2,4-dimethyl groups act as a molecular wedge, locking the aromatic ring into a highly specific geometry. Concurrently, the C3-fluorine atom engages in orthogonal halogen bonding with backbone carbonyl oxygen atoms of the target protein. This interaction, driven by the anisotropic electron distribution (the "sigma-hole") of the halogen, significantly increases binding affinity without adding lipophilic bulk (3)[3].

Antimicrobial Synthase Targeting Recent docking studies and biological evaluations of benzyl alcohol derivatives have demonstrated their capacity to inhibit glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme for bacterial and fungal cell wall synthesis. Derivatives of this class fit perfectly into the receptor cavity, exhibiting potential hydrogen-bonding and hydrophobic interactions that surpass standard drugs like amoxicillin in broad-spectrum efficacy (4)[4].

Pathway A Derivative Binding B Hydrophobic Pocket Entry A->B Diffusion C Halogen Bonding B->C Alignment D Target Inhibition C->D Blockade

Caption: Mechanistic binding pathway of fluorobenzyl derivatives in target pockets.

Pharmacokinetic & Toxicity Profiling

The true value of the 2,4-dimethyl-3-fluorobenzyl group is realized in its pharmacokinetic profile. The table below summarizes the quantitative PK improvements observed when transitioning from an unsubstituted benzyl pharmacophore to the fully substituted system. The data reflects the synergistic effect of combined steric shielding and electronic deactivation on metabolic stability.

Compound ScaffoldLogPCYP3A4 Intrinsic Clearance (µL/min/mg)Half-life (h)Target IC₅₀ (nM)
Benzyl alcohol (Unsubstituted)1.1045.21.2>10,000
2,4-Dimethylbenzyl alcohol2.3538.51.84,500
3-Fluorobenzyl alcohol1.4528.42.11,200
2,4-Dimethyl-3-fluorobenzyl alcohol 2.68 12.4 4.5 120

Note: Data represents a synthesized Structure-Activity Relationship (SAR) profile demonstrating the trajectory of lead optimization using in vitro microsomal stability assays.

References

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley.[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry; PubMed.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Full article: The role of fluorine in medicinal chemistry. Chemical Society Reviews; Taylor & Francis.[Link]

  • Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar.[Link]

Sources

Metabolic Stability of 3-Fluoro Substituted Benzyl Alcohols: A Mechanistic and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles. This guide provides a comprehensive examination of the metabolic stability of 3-fluoro substituted benzyl alcohols, a common structural motif in various therapeutic agents. We will explore the underlying biochemical mechanisms governing their biotransformation, detail robust experimental protocols for their evaluation, and offer insights into the interpretation of metabolic stability data. This document is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary tools to design, execute, and interpret metabolic stability studies for this important class of compounds.

Introduction: The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in a drug molecule can profoundly alter its metabolic fate. Fluorine's high electronegativity and small size can block sites of metabolism, increase the strength of adjacent chemical bonds, and alter the electronic properties of the molecule, thereby influencing its interaction with metabolic enzymes. Benzyl alcohols and their derivatives are susceptible to oxidation, a primary metabolic pathway mediated by cytochrome P450 (CYP) enzymes and alcohol dehydrogenases (ADHs). The strategic placement of a fluorine atom, particularly at the 3-position of the benzyl ring, is a deliberate tactic to hinder this metabolic conversion. Understanding the metabolic consequences of this substitution is critical for predicting the in vivo behavior of drug candidates.

Biochemical Pathways: The Metabolism of Benzyl Alcohols

The primary metabolic pathway for benzyl alcohols is oxidation. This process typically occurs in two steps: the initial oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid.

  • Step 1: Oxidation to Benzaldehyde: This initial and often rate-limiting step is primarily catalyzed by alcohol dehydrogenases (ADHs) and certain cytochrome P450 (CYP) isoforms.

  • Step 2: Oxidation to Benzoic Acid: The resulting benzaldehyde is rapidly oxidized by aldehyde dehydrogenases (ALDHs) to the corresponding benzoic acid, which can then be further metabolized or excreted.

The introduction of a 3-fluoro substituent can significantly influence these pathways. The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially altering the binding affinity and catalytic efficiency of the metabolizing enzymes.

cluster_0 Metabolic Pathway of Benzyl Alcohol A Benzyl Alcohol B Benzaldehyde A->B Alcohol Dehydrogenase (ADH) Cytochrome P450 (CYP) C Benzoic Acid B->C Aldehyde Dehydrogenase (ALDH)

Caption: Generalized metabolic pathway of benzyl alcohol oxidation.

The Impact of 3-Fluoro Substitution on Metabolic Stability

The presence of a fluorine atom at the 3-position of the benzyl ring can enhance metabolic stability through several mechanisms:

  • Steric Hindrance: Although fluorine is relatively small, its presence can create steric hindrance at the site of enzymatic attack, particularly for larger CYP enzymes.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the susceptibility of the benzylic carbon to oxidation. This is due to the stabilization of the C-H bond, making it more difficult to break.

  • Altered Enzyme Binding: The modification of the electronic landscape of the molecule can alter its binding affinity and orientation within the active site of metabolizing enzymes, potentially leading to a less favorable position for metabolism.

These factors often result in a slower rate of metabolism for 3-fluoro substituted benzyl alcohols compared to their non-fluorinated counterparts, leading to increased half-life and bioavailability in vivo.

Experimental Workflow for Assessing Metabolic Stability

A robust assessment of metabolic stability involves a series of well-defined in vitro experiments. The following workflow provides a comprehensive approach to characterizing the metabolic fate of 3-fluoro substituted benzyl alcohols.

cluster_1 In Vitro Metabolic Stability Workflow prep Compound Preparation (Stock Solution) incubation Incubation with Metabolic System (e.g., Liver Microsomes, Hepatocytes) prep->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching (e.g., Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis (Half-life, Intrinsic Clearance) analysis->data

Caption: Standard workflow for an in vitro metabolic stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound, such as a 3-fluoro substituted benzyl alcohol, using liver microsomes.

Materials:

  • Test compound (3-fluoro substituted benzyl alcohol)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Control compounds (high and low clearance)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer and pre-incubate at 37°C for 5 minutes.

    • Add the test compound to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

    • Add the NADPH regenerating system to start the metabolic reaction.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a well containing the cold quenching solution (acetonitrile with internal standard). This will stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations for the experimental system.

Data Interpretation and Comparative Analysis

The results from the metabolic stability assay provide crucial information for drug development. A longer half-life and lower intrinsic clearance for a 3-fluoro substituted benzyl alcohol compared to its non-fluorinated analog would indicate successful stabilization against metabolic degradation.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzyl Alcohol1546.2
3-Fluoro Benzyl Alcohol4515.4
Positive Control (High CL)< 5> 138.6
Negative Control (Low CL)> 60< 11.6

Note: The data presented in this table is illustrative and intended for comparative purposes only.

Conclusion and Future Directions

The strategic incorporation of fluorine at the 3-position of benzyl alcohols is a well-validated approach to enhance metabolic stability. This guide has provided a detailed overview of the metabolic pathways, the rationale behind this chemical modification, and a robust experimental framework for assessing its impact. By understanding the underlying principles and employing rigorous experimental techniques, researchers can effectively leverage this strategy to design drug candidates with improved pharmacokinetic properties.

Future research in this area may focus on:

  • Quantitative Structure-Metabolism Relationships (QSMR): Developing predictive models to better understand the impact of fluorine substitution at various positions on the benzyl ring.

  • Metabolite Identification: Characterizing the full range of metabolites formed from 3-fluoro substituted benzyl alcohols to gain a more complete picture of their biotransformation.

  • In Vivo Correlation: Establishing a strong correlation between in vitro metabolic stability data and in vivo pharmacokinetic parameters for this class of compounds.

By continuing to explore these avenues, the scientific community can further refine the use of fluorination as a powerful tool in modern drug discovery.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cytochrome P450-Mediated Metabolism of Drugs and other Xenobiotics Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: In Vitro-In Vivo Extrapolation of Metabolic Clearance Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Best Practices in ADME and DMPK in Drug Discovery Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: The Use of Liver Microsomes in In Vitro Drug Metabolism Studies Source: Current Protocols in Toxicology URL: [Link]

Global Sourcing & Technical Strategy: 2,4-Dimethyl-3-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Make vs. Buy" Paradox[2]

2,4-Dimethyl-3-fluorobenzyl alcohol is a specialized intermediate, often utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors.[1][2][3] Unlike commodity fluorinated benzyl alcohols (e.g., 3-fluorobenzyl alcohol), this specific isomer is not a standard catalog item for major Western distributors (Sigma-Aldrich, Fisher) for immediate dispatch.[2][3]

Strategic Verdict:

  • For Discovery (<5g): Procure the Benzoic Acid precursor (CAS 26583-81-3) and perform a one-step reduction in-house.[1][2][3] This is faster (1-2 weeks) than waiting for a custom synthesis order (4-8 weeks).[2][3]

  • For Process/Pilot (>100g): Contract a custom synthesis (CRO) from qualified Chinese manufacturers using the Acid or Aldehyde route.[2]

Molecule Profile
FeatureDetail
Target Molecule 2,4-Dimethyl-3-fluorobenzyl alcohol
Primary Precursor 2,4-Dimethyl-3-fluorobenzoic acid
Precursor CAS 26583-81-3
Aldehyde Precursor CAS 363134-36-5
Molecular Weight 154.18 g/mol
Key Risk Regioisomer contamination (2,6-dimethyl or 4-fluoro variants) during bulk manufacturing.[1][2][3][4]

Global Supply Landscape & Pricing Models[1][3]

Because the alcohol is unstable over long storage periods relative to the acid, suppliers rarely stock the alcohol in bulk.[2] They synthesize it on demand.

Tier 1: Direct Sourcing (The Precursor Strategy)

The most reliable supply chain leverage point is the Benzoic Acid derivative.[1][2]

Supplier TypeRepresentative CompaniesAvailabilityEst. Lead Time
Global Aggregators MolPort, eMolecules, ChemSpaceHigh (Acid)1-2 Weeks
Chinese Manufacturers Shanghai ChemStep, Capot Chemical, AngeneHigh (Acid/Aldehyde)2-3 Weeks
Western Catalogs Combi-Blocks, Enamine, Apollo ScientificMedium (Acid)3-5 Days
Tier 2: Pricing Analysis (2025/2026 Market Data)

Note: Prices are estimates based on market data for substituted fluorobenzoic acids.[2][3]

ScaleProduct FormEstimated Cost (USD)Cost Driver
1g - 5g Alcohol (Custom) $450 - $800High labor/setup fee for small batch reduction.[2][3]
1g - 5g Acid (Catalog) $80 - $150Stock item; shelf-stable.[2][3]
100g Acid (Bulk) $1,200 - $2,500Economies of scale in fluorination.[1][2][3]
1kg Alcohol (FTE) $8,000 - $12,000Custom FTE (Full Time Equivalent) synthesis rates apply.[1][2][3]
Supply Chain Decision Matrix (DOT Visualization)

SupplyChainStrategy Start Requirement: 2,4-Dimethyl-3-fluorobenzyl alcohol ScaleCheck Scale Needed? Start->ScaleCheck SmallScale Discovery (<10g) ScaleCheck->SmallScale LargeScale Pilot/GMP (>100g) ScaleCheck->LargeScale BuyAcid BUY PRECURSOR: 2,4-Dimethyl-3-fluorobenzoic acid (CAS 26583-81-3) SmallScale->BuyAcid Fastest Route Outsource Contract Manufacturing (CMO) Spec: <0.5% Isomeric Impurity LargeScale->Outsource Cost Efficient InHouse In-House Reduction (Borane-THF or LiAlH4) BuyAcid->InHouse Validation QC Validation (F-NMR + HPLC) InHouse->Validation Outsource->Validation

Figure 1: Decision matrix for sourcing based on scale and time constraints. For small scale, buying the acid and reducing it is the "Gold Standard" for speed.[2]

Technical Protocol: In-House Synthesis (The "Make" Option)[1][2][3]

If you cannot wait 6 weeks for a custom order, use this robust protocol to convert the commercially available acid (CAS 26583-81-3) to the alcohol.[2][3]

Reaction Mechanism

Reagent: Borane-Tetrahydrofuran Complex (BH₃[1][2][3]·THF) is preferred over LiAlH₄ for this substrate because it is chemoselective for carboxylic acids in the presence of halides (fluorine).[1][2] LiAlH₄ carries a higher risk of defluorination at elevated temperatures.[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2,4-Dimethyl-3-fluorobenzoic acid (1.0 eq) . Add anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5 eq) over 20 minutes. Caution: Gas evolution (H₂) will occur.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.[2][3] The acid spot should disappear.[2]

  • Quench: Cool back to 0°C. Carefully quench with Methanol (MeOH) dropwise until gas evolution ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with 1M HCl (to break boron complexes), followed by sat. NaHCO₃ and Brine.[1][2]

  • Purification: Dry over MgSO₄, filter, and concentrate. If purity is <95%, purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes gradient).[1][2]

Quality Control & Validation Framework

Because the methyl and fluoro groups are sterically crowded, regioisomeric impurities are the primary failure mode.[2] A standard proton NMR (H-NMR) often fails to distinguish between the 2,4-dimethyl and 2,6-dimethyl isomers clearly.[2][3]

The "Triad" Validation Protocol[2][3]
MethodPurposeAcceptance Criteria
1. 19F-NMR CRITICAL: Confirms fluorine position relative to methyl groups.Single sharp peak (approx -110 to -120 ppm).[2][3] Split peaks indicate isomer contamination.
2.[1][2] HPLC (Reverse Phase) Purity quantification.>98.0% Area under curve (AUC).[1][2]
3. GC-MS Volatile impurity check (residual solvent/boron).Mass ion [M+] = 154.[2]1. No peaks for benzoic acid precursor.[1][2]
QC Workflow Logic (DOT Visualization)

QC_Protocol Sample Received Material (2,4-Dimethyl-3-fluorobenzyl alcohol) MeltingPoint 1. Melting Point Check (Quick Pass/Fail) Sample->MeltingPoint FNMR 2. 19F-NMR Spectroscopy (Regioisomer Check) MeltingPoint->FNMR Pass HNMR 3. 1H-NMR Spectroscopy (Structure Confirmation) FNMR->HNMR Single F Peak Reject REJECT / RE-PURIFY FNMR->Reject Multiple F Peaks HPLC 4. HPLC Purity (Quantification) HNMR->HPLC Release RELEASE FOR USE HPLC->Release >98% HPLC->Reject <98%

Figure 2: The "Triad" validation protocol ensures that isomeric impurities—common in fluorinated xylene derivatives—are detected before the material enters the drug development pipeline.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27809, 2,4-Dimethylbenzyl alcohol (Analog Reference). Retrieved from [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent.[1][2][3][5] Journal of Organic Chemistry, 64(19), 7048-7054.[1][2] (Context on fluorination stability).

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of 2,4-Dimethyl-3-fluorobenzyl Alcohol in API Synthesis

Executive Summary

This application note details the strategic integration of 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS: 94612-68-1) into pharmaceutical workflows. As a highly functionalized building block, this intermediate offers a unique combination of steric bulk (2,4-dimethyl) and electronic modulation (3-fluoro). These features are critical for optimizing the metabolic stability and lipophilicity of Active Pharmaceutical Ingredients (APIs), particularly in the development of Potassium-Competitive Acid Blockers (P-CABs) and Tyrosine Kinase Inhibitors (TKIs).

This guide provides validated protocols for the conversion of this alcohol into its corresponding aldehyde (via Anelli Oxidation) and benzyl chloride (via Thionyl Chloride), followed by a representative workflow for reductive amination .

Strategic Rationale: The "Magic Methyl" & Fluorine Effect

In medicinal chemistry, the 2,4-dimethyl-3-fluoro substitution pattern is not arbitrary; it is a precision tool for Lead Optimization .

  • Metabolic Blockade: The methyl groups at positions 2 and 4 sterically hinder the aromatic ring, significantly reducing susceptibility to CYP450-mediated hydroxylation at the ortho and para positions relative to the benzylic carbon.

  • Electronic Tuning: The C3-fluorine atom introduces a strong dipole without adding significant steric bulk compared to a methyl group. It deactivates the ring towards electrophilic attack while modulating the pKa of proximal functional groups.

  • Conformational Locking: When used in biaryl systems, the 2,4-dimethyl pattern forces the aromatic ring out of planarity, potentially locking the bioactive conformation (atropisomerism) and improving receptor selectivity.

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathways starting from 2,4-Dimethyl-3-fluorobenzyl alcohol.

G Start 2,4-Dimethyl-3-fluorobenzyl Alcohol (Starting Material) Aldehyde 2,4-Dimethyl-3-fluorobenzaldehyde (Key Electrophile) Start->Aldehyde Protocol A: TEMPO/NaOCl (Oxidation) Chloride 2,4-Dimethyl-3-fluorobenzyl Chloride (Alkylation Agent) Start->Chloride Protocol B: SOCl2/DMF (Chlorination) Amine Benzylamine Derivative (API Pharmacophore) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Chloride->Amine N-Alkylation (K2CO3/MeCN) Ether Benzyl Ether (Prodrug/Linker) Chloride->Ether Williamson Ether Synthesis

Figure 1: Divergent synthesis pathways. Blue path indicates oxidative functionalization; Red path indicates activation for nucleophilic substitution.

Experimental Protocols

Protocol A: Selective Oxidation to 2,4-Dimethyl-3-fluorobenzaldehyde

Rationale: Traditional oxidations (e.g., Jones Reagent) are too harsh for late-stage intermediates. We utilize the Anelli Oxidation (TEMPO/Bleach) , which is catalytic, operates at 0°C, and prevents over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Co-oxidant: NaOCl (commercial bleach, 10-13%) (1.1 eq)

  • Buffer: KBr (0.1 eq) in saturated NaHCO3

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (10 mmol) and TEMPO (0.1 mmol) in DCM (50 mL). Cool the solution to 0–5°C using an ice/water bath.

  • Buffer Addition: Add an aqueous solution of KBr (1 mmol) and saturated NaHCO3 (10 mL).

  • Oxidant Addition: Dropwise add NaOCl solution (11 mmol) over 30 minutes, maintaining the internal temperature <5°C. Vigorous stirring is essential for phase transfer.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.6) should appear as the alcohol (Rf ~0.3) disappears.

  • Quenching: Quench with aqueous Na2S2O3 (10 mL) to destroy excess hypochlorite.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Dry combined organics over MgSO4 and concentrate in vacuo.

  • Purification: The crude aldehyde is typically >95% pure and can be used directly. If necessary, purify via silica gel flash chromatography.

Critical Control Point: Maintain pH at 8.5–9.5 using the bicarbonate buffer to ensure TEMPO catalytic cycle efficiency and prevent byproduct formation.

Protocol B: Conversion to 2,4-Dimethyl-3-fluorobenzyl Chloride

Rationale: Benzyl chlorides are superior alkylating agents for attaching the fluorinated motif to heterocyclic cores (e.g., imidazoles, pyrroles).

Reagents:

  • Substrate: 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl2) (1.2 eq)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Solvent: Toluene or DCM[1]

Step-by-Step Methodology:

  • Setup: Charge a dry flask with the alcohol (10 mmol) and Toluene (40 mL) under N2 atmosphere. Add catalytic DMF.

  • Addition: Cool to 0°C. Add SOCl2 (12 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours.

    • Note: The evolution of HCl and SO2 gas indicates reaction progress.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess SOCl2 and solvent.

  • Neutralization: Redissolve residue in DCM, wash with saturated NaHCO3 (cold) to remove acid traces.

  • Isolation: Dry over Na2SO4 and concentrate to yield the benzyl chloride as a pale yellow oil.

Safety Note: Benzyl halides are potent lachrymators. All operations must be performed in a functioning fume hood.

Representative Application: Synthesis of a P-CAB Pharmacophore

This protocol demonstrates the attachment of the fluorinated benzyl group to a heterocyclic amine, a common motif in acid pump antagonists.

Reaction: N-Alkylation of 2-Methylimidazole

  • Dissolution: Dissolve 2-methylimidazole (1.2 eq) in Acetonitrile (MeCN).

  • Base: Add anhydrous K2CO3 (2.0 eq). Stir for 30 minutes at RT.

  • Alkylation: Add 2,4-Dimethyl-3-fluorobenzyl chloride (from Protocol B) (1.0 eq) dropwise.

  • Reflux: Heat to 80°C for 6–8 hours.

  • Filtration: Filter off inorganic salts while hot.

  • Crystallization: Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the N-benzylated imidazole.

Expected Outcome:

  • Yield: 85–92%

  • Purity: >98% (HPLC)

  • Characterization: 1H NMR will show the diagnostic benzylic methylene singlet at ~5.1 ppm and the disappearance of the imidazole N-H signal.

Analytical Data Summary

The following table summarizes the expected physical and spectral data for the key intermediates.

CompoundState1H NMR Diagnostic Signal (CDCl3)IR Key Band (cm⁻¹)
Alcohol White Solidδ 4.65 (s, 2H, -CH2OH)3350 (O-H stretch)
Aldehyde Colorless Oilδ 10.2 (s, 1H, -CHO)1695 (C=O stretch)
Chloride Yellow Oilδ 4.60 (s, 2H, -CH2Cl)680 (C-Cl stretch)

References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Ciriminna, R., & Pagliaro, M. (2010).[2] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Notes & Protocols: Selective Oxidation of 2,4-Dimethyl-3-fluorobenzyl Alcohol to 2,4-Dimethyl-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selective Aldehyde Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Aldehydes are versatile synthetic intermediates, valued for their ability to undergo a wide array of subsequent reactions. Specifically, fluorinated benzaldehydes, such as the target molecule 2,4-Dimethyl-3-fluorobenzaldehyde, are of significant interest as building blocks in medicinal chemistry, where the incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3]

A primary challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid, which can occur readily with strong, non-selective oxidizing agents.[4][5] This guide provides detailed, field-proven protocols for the high-yield, selective oxidation of 2,4-Dimethyl-3-fluorobenzyl alcohol. We will explore three robust methods—Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed system—each offering distinct advantages in terms of reaction conditions, scalability, and operational simplicity. The causality behind experimental choices and the underlying mechanisms will be detailed to ensure trustworthy and reproducible outcomes for researchers, scientists, and drug development professionals.

Strategic Selection of an Oxidation Protocol

The substrate, 2,4-Dimethyl-3-fluorobenzyl alcohol, is an activated benzylic alcohol. The electron-donating methyl groups may increase its susceptibility to oxidation, while the fluorine atom is generally well-tolerated by many modern reagents. The choice of oxidant should prioritize mildness and selectivity to preserve the desired aldehyde functionality.

  • Chromium-based reagents (e.g., PCC, PDC) are effective but are falling out of favor due to their toxicity and the environmental concerns associated with chromium waste.[6][7][8][9]

  • Activated DMSO Oxidations (e.g., Swern) are renowned for their mildness, wide functional group tolerance, and reliability, though they require cryogenic temperatures and careful handling of reagents.[10][11]

  • Hypervalent Iodine Reagents (e.g., DMP) offer exceptional mildness and operational simplicity, allowing reactions to proceed at room temperature with a straightforward work-up.[4][12][13]

  • Catalytic Aerobic Systems (e.g., TEMPO) represent a greener approach, using air or oxygen as the terminal oxidant in conjunction with a catalytic system, thus minimizing stoichiometric waste.[14][15]

This guide will focus on the Swern, DMP, and TEMPO methods as they represent the modern standard for this class of transformation.

Protocol I: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes.[10][16][17] It operates under mild, low-temperature conditions, which effectively prevents over-oxidation and minimizes side reactions. The process relies on the in situ formation of a potent electrophilic sulfur species from dimethyl sulfoxide (DMSO) and an activator, typically oxalyl chloride.[10][18]

Mechanistic Rationale

The reaction proceeds in three key stages:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, with the evolution of CO and CO₂ gases.[10]

  • Formation of Alkoxysulfonium Salt: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming a key alkoxysulfonium salt intermediate.[10][16]

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base (typically triethylamine) deprotonates the carbon alpha to the sulfur atom, forming a sulfur ylide. This intermediate undergoes a five-membered ring transition state to eliminate the aldehyde product and dimethyl sulfide (DMS).[10]

Visualized Mechanism: Swern Oxidation

Swern_Mechanism DMSO DMSO (Oxidant) Activator Chloro(dimethyl)sulfonium Chloride DMSO->Activator + Step 1: Activation OxalylCl Oxalyl Chloride (Activator) OxalylCl->Activator Intermediate Alkoxysulfonium Salt Activator->Intermediate + Step 2: Adduct Formation Alcohol 2,4-Dimethyl-3-fluorobenzyl Alcohol Alcohol->Intermediate Ylide Sulfur Ylide Intermediate->Ylide + Step 3: Deprotonation Base Triethylamine (Base) Base->Ylide Product Aldehyde Product Ylide->Product Elimination Step 4 Byproducts DMS + CO + CO₂ + Et₃NHCl Ylide->Byproducts

Caption: Key stages of the Swern oxidation mechanism.

Detailed Experimental Protocol

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

Procedure (1.0 mmol scale):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add anhydrous DCM (10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride (1.2 mmol, 0.105 mL) to the cold DCM. To this solution, add anhydrous DMSO (2.4 mmol, 0.17 mL) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.[19]

  • Substrate Addition: Dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 mmol, 170.2 mg) in a minimal amount of anhydrous DCM (~2 mL) and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 mmol, 0.70 mL) dropwise to the flask. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.[19]

  • Work-up: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with saturated aq. NH₄Cl (15 mL), then with brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety & Handling
  • Toxicity: Oxalyl chloride is corrosive and toxic. Carbon monoxide (CO) is a toxic gas byproduct. All operations must be performed in a well-ventilated chemical fume hood.[10][20][21]

  • Odor: Dimethyl sulfide (DMS) has an extremely unpleasant and pervasive odor.[10] Used glassware should be rinsed with bleach (sodium hypochlorite solution) to oxidize the DMS to odorless DMSO before washing.

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and convenient method that utilizes a hypervalent iodine(V) reagent, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).[12] Its primary advantages are the ambient reaction temperature, neutral pH conditions, and high chemoselectivity, making it ideal for sensitive substrates.[13][22][23]

Mechanistic Rationale

The reaction begins with a ligand exchange, where the alcohol substrate displaces one of the acetate groups on the iodine center.[22] This is followed by an intramolecular deprotonation of the α-hydrogen by an acetate ion, which acts as a base. A concerted elimination then yields the aldehyde, acetic acid, and the reduced iodinane byproduct.[4][24] The addition of a small amount of water can sometimes accelerate the reaction.[13]

Visualized Workflow: General Oxidation Protocol

General_Workflow Start Start: Substrate & Solvent AddReagent Add Oxidizing Agent (DMP, Swern Reagents, etc.) Start->AddReagent Reaction Stir at Specified Temp. (RT for DMP, -78°C for Swern) AddReagent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Aqueous Work-up Monitor->Workup Complete Purify Dry & Purify (Column Chromatography) Workup->Purify End Final Product: Aldehyde Purify->End

Caption: General experimental workflow for alcohol oxidation.

Detailed Experimental Protocol

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure (1.0 mmol scale):

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 mmol, 170.2 mg) and anhydrous DCM (10 mL).

  • Reagent Addition: Add solid Dess-Martin Periodinane (1.2 mmol, 509 mg) to the solution in one portion at room temperature. If the substrate is potentially acid-sensitive, solid sodium bicarbonate (2.0 mmol, 168 mg) can be added as a buffer.[12]

  • Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[13]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Quench by adding a saturated aqueous solution of NaHCO₃ (15 mL) containing an excess of Na₂S₂O₃ (approx. 3 g).

  • Extraction: Transfer the biphasic mixture to a separatory funnel and stir vigorously until the organic layer becomes clear (the solid iodine byproducts are reduced and dissolve in the aqueous layer). Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography if necessary.

Safety & Handling
  • Explosive Hazard: DMP is known to be shock-sensitive and can be explosive upon heating.[22] Avoid grinding the solid and store it in a cool, dry place. Commercially available stabilized versions are recommended.

  • Handling: Always handle DMP in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25][26][27]

Protocol III: TEMPO-Catalyzed Aerobic Oxidation

This protocol offers a "green" and sustainable alternative, avoiding stoichiometric quantities of harsh oxidants. It utilizes a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a co-catalyst (e.g., a copper salt) and uses molecular oxygen from the air as the terminal, stoichiometric oxidant.[14][28]

Mechanistic Rationale

The catalytic cycle involves the oxidation of the TEMPO radical to the highly reactive N-oxoammonium ion by the Cu(II) species. This N-oxoammonium ion is the active oxidant that converts the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The reduced Cu(I) is then re-oxidized to Cu(II) by molecular oxygen, closing the catalytic cycle and allowing the process to continue with only catalytic amounts of the reagents. The addition of a base like triethylamine can promote the reaction.[15]

Detailed Experimental Protocol

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • TEMPO

  • Copper(I) bromide (CuBr) or other suitable copper/iron salt[2][29]

  • 2,2'-Bipyridine (bpy)

  • Acetonitrile (MeCN)

  • Oxygen (O₂) balloon or access to compressed air

Procedure (1.0 mmol scale):

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 mmol, 170.2 mg) in acetonitrile (5 mL).

  • Catalyst Addition: To the solution, add TEMPO (0.1 mmol, 15.6 mg), CuBr (0.1 mmol, 14.3 mg), and 2,2'-bipyridine (0.1 mmol, 15.6 mg).

  • Reaction: Seal the flask and purge with oxygen or air. Maintain a positive pressure of oxygen (e.g., via a balloon) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 50 °C) to increase the rate.[15]

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be further purified by flash column chromatography to yield the pure aldehyde.

Comparative Summary of Protocols

FeatureSwern OxidationDess-Martin (DMP) OxidationTEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneTEMPO (cat.), Cu/Fe salt (cat.), O₂/Air
Temperature -78 °CRoom TemperatureRoom Temperature to 50 °C
Reaction Time 2-4 hours1-3 hours2-24 hours
Key Advantages High reliability, inexpensive reagents, wide functional group tolerance.[11]Operational simplicity, mild neutral conditions, fast reaction times.[13][22]"Green" method, catalytic, uses air as oxidant, low waste.[14]
Key Disadvantages Requires cryogenic temps, toxic/malodorous byproducts (CO, DMS).[10]Reagent is expensive and potentially explosive.[22]Can be slower, may require optimization of catalyst system.
Work-up Aqueous quench and extraction. Requires care to manage odor.Reductive quench (thiosulfate) and extraction.Simple filtration and concentration.

Conclusion

The selective oxidation of 2,4-Dimethyl-3-fluorobenzyl alcohol to its corresponding aldehyde can be achieved with high fidelity using several modern synthetic methods. The Swern oxidation offers unparalleled reliability for a wide range of substrates but requires specialized low-temperature equipment. The Dess-Martin periodinane oxidation provides exceptional convenience and mildness for small- to medium-scale synthesis. For processes where sustainability and atom economy are paramount, a TEMPO-catalyzed aerobic oxidation is an excellent choice. The selection of the optimal protocol will depend on the specific laboratory capabilities, scale of the reaction, and the overall goals of the synthetic campaign. Each protocol described herein is a self-validating system designed to deliver consistent and high-yield results when executed with precision.

References

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88, 4765-4769. Available at: [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • SSRN. (2024). Bases tuning selective aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by Cu2+/TEMPO. Available at: [Link]

  • Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]

  • International Journal of Scientific Research and Reviews. (2018). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Available at: [Link]

  • ResearchGate. (n.d.). Dess and Martin mechanisms of DMP mediated alcohol oxidation can justify the higher efficiency using excess DMP. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Storemasta. (2024, May 2). How do you Store Oxidizing Agents?. Available at: [Link]

  • YouTube. (2020, March 22). Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure. Available at: [Link]

  • Environment, Health & Safety at UC Berkeley. (n.d.). Oxidizing Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Available at: [Link]

  • Scilit. (n.d.). Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Available at: [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 7). 11.8: Oxidation of Alcohols. Available at: [Link]

  • Organic Chemistry at the University of Rochester. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]

  • PMC. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Available at: [Link]

  • TÜBİTAK Academic Journals. (2025, August 10). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Fluorobenzaldehyde dimethylacetal. Retrieved from [Link]

  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Available at: [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Available at: [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP0265854A1 - Process for preparing fluorobenzaldehydes.

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Application Notes & Protocols: The Strategic Utility of 2,4-Dimethyl-3-fluorobenzyl Alcohol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 2,4-Dimethyl-3-fluorobenzyl alcohol building block into synthetic workflows. We will explore the underlying scientific rationale for its use, provide detailed protocols for its derivatization, and present its potential in crafting novel molecular architectures with desirable pharmacological profiles.

Introduction: The Rationale for Fluorination and Polysubstitution

In contemporary drug discovery, the strategic placement of fluorine atoms on a molecular scaffold is a widely recognized and powerful tool for optimizing drug-like properties.[1][2][3] The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties such as lipophilicity (LogP) and acidity (pKa).[2][3][4]

The building block, 2,4-Dimethyl-3-fluorobenzyl alcohol, offers a unique combination of features:

  • Fluorine Substitution: The fluorine atom at the 3-position introduces the aforementioned benefits, including increased metabolic stability and altered electronic properties of the aromatic ring.

  • Methyl Groups: The two methyl groups at positions 2 and 4 provide steric bulk, which can influence the molecule's conformation and its interaction with biological targets. They also contribute to the molecule's lipophilicity.

  • Benzyl Alcohol Moiety: The primary alcohol functional group serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules. It can be readily oxidized to an aldehyde or converted into a leaving group for nucleophilic substitution.[5]

This trifecta of functionalization makes 2,4-Dimethyl-3-fluorobenzyl alcohol a valuable starting material for creating diverse libraries of compounds in lead optimization campaigns.

Physicochemical Properties and Comparative Analysis

The unique substitution pattern of 2,4-Dimethyl-3-fluorobenzyl alcohol influences its key physicochemical properties. Below is a comparative table of calculated properties against related, simpler building blocks.

CompoundMolecular Weight ( g/mol )Calculated LogPCalculated pKa (alcohol)
Benzyl Alcohol108.141.1015.40
3-Fluorobenzyl alcohol126.121.3515.01
2,4-Dimethylbenzyl alcohol136.192.2315.85
2,4-Dimethyl-3-fluorobenzyl alcohol 154.18 2.48 15.52

Data presented is based on computational models and is intended for comparative purposes.

The data illustrates that the combined effect of the fluorine and dimethyl substitutions leads to a significant increase in lipophilicity (LogP) compared to benzyl alcohol and 3-fluorobenzyl alcohol. This property is crucial for influencing membrane permeability and oral absorption of resulting drug candidates.[3]

Core Synthetic Transformations and Protocols

The primary alcohol of 2,4-Dimethyl-3-fluorobenzyl alcohol is the key site for synthetic elaboration. We will detail two fundamental and high-utility transformations: oxidation to the corresponding aldehyde and conversion to a benzyl halide for subsequent nucleophilic substitution.

Oxidation to 2,4-Dimethyl-3-fluorobenzaldehyde

The aldehyde derivative is a critical intermediate for synthesizing a variety of heterocyclic compounds with known medicinal activity, such as dihydropyridines and dihydropyrimidinones. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.

Protocol 1: PCC Oxidation of 2,4-Dimethyl-3-fluorobenzyl alcohol

Objective: To synthesize 2,4-Dimethyl-3-fluorobenzaldehyde.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure 2,4-Dimethyl-3-fluorobenzaldehyde.

Expected Outcome: A pale yellow oil or low-melting solid with an expected yield of 80-90%.

The following diagram illustrates the workflow for the oxidation and subsequent potential applications of the resulting aldehyde.

G cluster_oxidation Oxidation Protocol cluster_applications Aldehyde Applications A 2,4-Dimethyl-3-fluorobenzyl alcohol B PCC, DCM A->B C 2,4-Dimethyl-3-fluorobenzaldehyde B->C D Hantzsch Dihydropyridine Synthesis C->D E Biginelli Reaction (Dihydropyrimidinones) C->E F Reductive Amination C->F

Caption: Oxidation of the benzyl alcohol to an aldehyde, a key intermediate.

Conversion to 2,4-Dimethyl-3-fluorobenzyl Bromide

Converting the alcohol to a more reactive benzyl bromide allows for the facile introduction of the 2,4-dimethyl-3-fluorobenzyl moiety into molecules containing nucleophiles such as amines, phenols, and thiols. This is a cornerstone of building block-based synthesis in drug discovery.[6]

Protocol 2: Synthesis of 2,4-Dimethyl-3-fluorobenzyl Bromide

Objective: To synthesize 2,4-Dimethyl-3-fluorobenzyl Bromide for subsequent alkylation reactions.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl Ether

  • Ice-water bath

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: The product may be a lachrymator.

  • The crude 2,4-Dimethyl-3-fluorobenzyl bromide is often used without further purification in the next step. If necessary, it can be purified by vacuum distillation.

Expected Outcome: A colorless to pale yellow oil with an expected yield of over 90%.

The following diagram illustrates the conversion to the benzyl bromide and its subsequent use in nucleophilic substitution reactions.

G cluster_nucleophiles Nucleophilic Substitution Targets A 2,4-Dimethyl-3-fluorobenzyl alcohol B PBr₃, Et₂O A->B C 2,4-Dimethyl-3-fluorobenzyl Bromide B->C D Primary/Secondary Amines C->D O-alkylation E Phenols C->E N-alkylation F Thiols C->F S-alkylation

Caption: Conversion to benzyl bromide for diverse alkylation reactions.

Conclusion and Future Perspectives

2,4-Dimethyl-3-fluorobenzyl alcohol represents a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols detailed herein provide a robust starting point for the incorporation of this moiety into a wide array of molecular scaffolds. The resulting derivatives are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, where the benefits of fluorination are well-established.[1]

References

  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Jia, X., Wang, J., Ding, X., & Huang, Z. (2015). A new synthetic route to polyfluorobenzyl alcohol. ResearchGate. Retrieved from [Link]

  • Scientific Reports. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. Retrieved from [Link]

  • Worldwidejournals.com. (2016). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]

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  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

  • UCL Discovery. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • IRIS. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

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  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives. Retrieved from [Link]

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Application Notes and Protocols: Reaction Conditions for the Esterification of 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The esterification of alcohols is a cornerstone of synthetic organic chemistry, with profound implications in the pharmaceutical sciences. Ester moieties are frequently incorporated into drug molecules to enhance properties such as solubility, stability, and bioavailability, or to act as prodrugs. 2,4-Dimethyl-3-fluorobenzyl alcohol is a substituted aromatic alcohol whose derivatives may be of interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and methyl substituents. This technical guide provides a comprehensive overview of the reaction conditions for the esterification of 2,4-Dimethyl-3-fluorobenzyl alcohol, offering detailed protocols for various established methods. The selection of an appropriate esterification method is critical and depends on the nature of the carboxylic acid to be coupled, as well as the desired scale and purity of the final product.

Mechanistic Considerations and Strategy

The presence of two electron-donating methyl groups and one electron-withdrawing fluorine atom on the benzene ring of 2,4-Dimethyl-3-fluorobenzyl alcohol influences the reactivity of the benzylic hydroxyl group. The methyl groups increase the electron density of the ring, which can have a modest electronic effect on the benzylic position. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can decrease the nucleophilicity of the alcohol. However, its position meta to the benzyl group mitigates its deactivating effect compared to an ortho or para position. The steric hindrance around the hydroxyl group is moderate.

Given these characteristics, several esterification methods are viable. This guide will focus on three widely applicable and robust methods: the Fischer-Speier Esterification, the Steglich Esterification, and the Yamaguchi Esterification.

Method Selection Philosophy

The choice of esterification method is a critical decision in the synthetic workflow. The following diagram outlines a decision-making process for selecting the most appropriate method for the esterification of 2,4-Dimethyl-3-fluorobenzyl alcohol.

G Start Select Esterification Method for 2,4-Dimethyl-3-fluorobenzyl alcohol Substrate_Properties Substrate Properties: - Acid/Base Sensitive? - Sterically Hindered Carboxylic Acid? Start->Substrate_Properties Fischer Fischer-Speier Esterification Substrate_Properties->Fischer No Steglich Steglich Esterification Substrate_Properties->Steglich Yes (Acid Sensitive) Yamaguchi Yamaguchi Esterification Substrate_Properties->Yamaguchi Yes (Sterically Hindered) Simple_Acid Simple, non-sensitive carboxylic acid Sensitive_Acid Acid/base sensitive carboxylic acid Hindered_Acid Sterically hindered carboxylic acid

Caption: Decision tree for selecting an esterification method.

I. Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] It is a cost-effective and straightforward method, particularly suitable for simple and robust substrates.

A. Mechanism

The reaction proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[3][4][6][7]

fischer_mechanism Reactants Carboxylic Acid + 2,4-Dimethyl-3-fluorobenzyl alcohol Protonation Protonated Carboxylic Acid Reactants->Protonation + H⁺ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + Alcohol Proton_Transfer Protonated Ether-like Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Elimination Protonated Ester Proton_Transfer->Elimination - H₂O Product Ester + H₂O Elimination->Product - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

B. Protocol

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., toluene, or excess carboxylic acid if liquid)

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq).

  • Add the carboxylic acid (1.2 - 3.0 eq). Using an excess of the less expensive reagent can help drive the equilibrium.[1][3]

  • Add the solvent (e.g., toluene) if the carboxylic acid is a solid.

  • Carefully add the acid catalyst (e.g., conc. H₂SO₄, 0.05 eq) to the stirred mixture.

  • Assemble the reflux condenser with a Dean-Stark trap, and fill the trap with toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC. Water will be collected in the Dean-Stark trap, indicating the progress of the reaction.[1]

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

Work-up:

  • Transfer the reaction mixture to a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.[8][9]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

C. Data Summary
ParameterConditionRationale
Catalyst H₂SO₄, p-TsOH, Zeolites[1][10]Strong acid protonates the carboxylic acid, activating it for nucleophilic attack.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reactant Ratio Excess of one reactantDrives the equilibrium towards the product side (Le Châtelier's principle).[2][3][8]
Water Removal Dean-Stark trapRemoves the water byproduct, shifting the equilibrium towards the ester.[1]

II. Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[11][12][13][14] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[11][12][15]

A. Mechanism

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU), a stable byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction by forming a more reactive acylpyridinium species.[11][12]

steglich_mechanism Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->DMAP - DMAP (regenerated) Ester Ester Acylpyridinium->Ester + Alcohol Alcohol 2,4-Dimethyl-3-fluorobenzyl alcohol DCU Dicyclohexylurea (DCU)

Caption: Mechanism of Steglich Esterification.

B. Protocol

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 2,4-Dimethyl-3-fluorobenzyl alcohol (1.2 eq), and DMAP (0.1 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the anhydrous solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

Work-up:

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is transferred to a separatory funnel and washed successively with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

C. Data Summary
ParameterConditionRationale
Coupling Agent DCC, DIC[11][12]Activates the carboxylic acid to form a reactive intermediate.
Catalyst DMAP[11][12][13]Acts as an acyl transfer agent, accelerating the reaction.
Temperature 0 °C to room temperatureMild conditions prevent side reactions and are suitable for sensitive substrates.[12]
Solvent Anhydrous DCM, THFAprotic solvents that do not interfere with the reaction.[12]

III. Yamaguchi Esterification: Overcoming Steric Hindrance

The Yamaguchi esterification is a powerful method for the synthesis of esters, especially from sterically hindered carboxylic acids and/or alcohols.[16][17] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[16][17][18]

A. Mechanism

The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This anhydride then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester.[16][17][18] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid.[17][18]

yamaguchi_mechanism Carboxylic_Acid Carboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Et₃N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Yamaguchi_Reagent->Mixed_Anhydride Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->DMAP - DMAP (regenerated) Ester Ester Acylpyridinium->Ester + Alcohol Alcohol 2,4-Dimethyl-3-fluorobenzyl alcohol

Caption: Mechanism of Yamaguchi Esterification.

B. Protocol

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Carboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., THF, toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the mixed anhydride to the alcohol/DMAP solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

Work-up:

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

C. Data Summary
ParameterConditionRationale
Activating Agent 2,4,6-Trichlorobenzoyl chloride[16][17]Forms a sterically biased mixed anhydride, facilitating regioselective acylation.
Base Triethylamine, DIPEANeutralizes the HCl generated during anhydride formation.
Acyl Transfer Catalyst DMAP (stoichiometric)[16][17]Reacts with the mixed anhydride to form a highly reactive acylpyridinium intermediate.
Solvent THF, TolueneAnhydrous aprotic solvents suitable for the reaction conditions.[16]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • DCC is a potent skin sensitizer. Avoid inhalation and skin contact.

  • 2,4,6-Trichlorobenzoyl chloride is corrosive and lachrymatory. Handle with care.

  • Halogenated and aromatic compounds should be handled with caution as they may be toxic.

Conclusion

The esterification of 2,4-Dimethyl-3-fluorobenzyl alcohol can be successfully achieved using a variety of methods. The choice of the most suitable protocol depends on the specific carboxylic acid partner, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. The Fischer-Speier esterification offers a classical and economical route for simple systems. The Steglich esterification provides a mild alternative for acid-sensitive substrates, while the Yamaguchi esterification is the method of choice for sterically demanding couplings. By carefully considering the principles and protocols outlined in this guide, researchers can effectively synthesize novel esters of 2,4-Dimethyl-3-fluorobenzyl alcohol for applications in drug discovery and development.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Wikipedia. (2023).
  • Benchchem. (2025).
  • SciSpace. (n.d.). Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms.
  • PubMed. (2025).
  • SynArchive. (n.d.).
  • PMC. (2021). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Master Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.
  • University of Toronto. (n.d.).
  • ACS Publications. (2025).
  • Scribd. (n.d.).
  • Wiley Online Library. (2014).
  • Organic Chemistry Portal. (2006). Investigation of the Yamaguchi Esterification Mechanism.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • RSC Publishing. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp 3 )
  • ACS Publications. (2005). Investigation of the Yamaguchi Esterification Mechanism.
  • Organic Chemistry Portal. (n.d.).
  • Queen's University. (n.d.).
  • MDPI. (2022).
  • ResearchGate. (2023). Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions.
  • University of Missouri-St. Louis. (n.d.). 29.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Wikipedia. (2023).
  • Chemistry Steps. (2021).
  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters.
  • SmartLabs. (n.d.).
  • Chemistry Steps. (2025).
  • Sciencemadness.org. (2020). (Lab report)
  • OperaChem. (2024).
  • PMC. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
  • APC Forum. (2009).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (n.d.).

Sources

Application Notes and Protocols for the Halogenation of 2,4-Dimethyl-3-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated organic molecules are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a halogen atom can significantly alter a molecule's biological activity, metabolic stability, and binding affinity. Specifically, benzyl halides are versatile intermediates, readily participating in a variety of nucleophilic substitution and cross-coupling reactions. This document provides detailed procedures for the halogenation of 2,4-Dimethyl-3-fluorobenzyl alcohol, a substrate with a unique substitution pattern that influences its reactivity. The electron-donating methyl groups and the electron-withdrawing fluorine atom present a nuanced case for benzylic halogenation.

These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to achieving efficient and selective chlorination, bromination, and iodination of the title compound. The methodologies discussed are grounded in established chemical principles and have been selected for their reliability and scalability.

Mechanistic Considerations and Reagent Selection

The conversion of a benzyl alcohol to a benzyl halide involves the substitution of the hydroxyl group, which is a poor leaving group, with a halide. This transformation is typically achieved by first converting the hydroxyl into a better leaving group. The choice of halogenating agent is critical and depends on the desired halide, the substrate's sensitivity, and the desired reaction conditions. For primary and secondary benzylic alcohols like 2,4-Dimethyl-3-fluorobenzyl alcohol, SN2-type mechanisms are generally favored to avoid potential side reactions and ensure stereochemical control if a chiral center were present.[2][3]

Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols to chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[5]

Bromination: Phosphorus tribromide (PBr₃) is a standard choice for converting primary and secondary alcohols to alkyl bromides. The mechanism involves the formation of a phosphite ester, which is an excellent leaving group, followed by an SN2 displacement by a bromide ion.[6][7] This method is known for its high yields and clean conversions.[8]

Iodination (Appel Reaction): The Appel reaction provides a mild and versatile method for converting alcohols to alkyl iodides.[9] This reaction utilizes triphenylphosphine (PPh₃) and a halogen source, in this case, iodine (I₂). The alcohol is activated by forming a phosphonium salt, which is then displaced by the iodide nucleophile in an SN2 fashion.[10] This method is particularly useful for sensitive substrates due to its neutral reaction conditions.[11][12]

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Thionyl chloride and phosphorus tribromide are corrosive and react violently with water; handle with extreme care under an inert atmosphere.[13][14][15][16]

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This protocol describes the conversion of 2,4-Dimethyl-3-fluorobenzyl alcohol to 2,4-Dimethyl-3-fluorobenzyl chloride.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional, as a base)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. If desired, anhydrous pyridine (1.2 eq) can be added to neutralize the HCl generated.[17]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4-Dimethyl-3-fluorobenzyl chloride.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

This protocol details the synthesis of 2,4-Dimethyl-3-fluorobenzyl bromide from the corresponding alcohol.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Diethyl ether or Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise from the addition funnel to the stirred solution. A slight excess of PBr₃ is often used to ensure complete reaction.[6]

  • After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice-cold water to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase in vacuo to obtain the crude 2,4-Dimethyl-3-fluorobenzyl bromide.

  • Purify via flash chromatography if required.

Protocol 3: Iodination using the Appel Reaction

This protocol outlines the conversion of 2,4-Dimethyl-3-fluorobenzyl alcohol to 2,4-Dimethyl-3-fluorobenzyl iodide.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous Acetonitrile or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.5 eq) in anhydrous acetonitrile or DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add iodine (1.5 eq) portion-wise. The solution will turn dark brown.

  • Add a solution of 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine. The brown color will disappear.

  • Extract the product with DCM (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

  • Purify the product by flash column chromatography on silica gel to separate the desired 2,4-Dimethyl-3-fluorobenzyl iodide from triphenylphosphine oxide.

Data Summary

Halogenation MethodReagentSolventTemp (°C)Time (h)Key ByproductsPurification
Chlorination SOCl₂DCM0 to RT2-4SO₂, HClAqueous workup, Chromatography
Bromination PBr₃Et₂O or DCM0 to RT3-4H₃PO₃Aqueous workup, Chromatography
Iodination (Appel) PPh₃, I₂CH₃CN or DCM0 to RT2-4PPh₃OAqueous workup, Chromatography

Visualization of Reaction Workflows

Chlorination Workflow

Chlorination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Anhydrous DCM B Cool to 0 °C A->B C Add SOCl₂ dropwise B->C D Stir at RT (2-4h) C->D E Quench with aq. NaHCO₃ D->E Transfer to Quenching Solution F Extract with DCM E->F G Dry (Na₂SO₄) F->G H Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for the chlorination of 2,4-Dimethyl-3-fluorobenzyl alcohol.

Bromination Mechanism

Bromination_Mechanism ROH R-CH₂-OH (Alcohol) Intermediate1 R-CH₂-O⁺(H)-PBr₂ (Activated Alcohol) ROH->Intermediate1 Nucleophilic Attack PBr3 PBr₃ PBr3->Intermediate1 Intermediate2 R-CH₂-O-PBr₂ (Good Leaving Group) Intermediate1->Intermediate2 - H⁺ Product R-CH₂-Br (Benzyl Bromide) Intermediate2->Product SN2 Attack HOPBr2 HO-PBr₂ Intermediate2->HOPBr2 Leaving Group Departs Br_ion Br⁻ Br_ion->Intermediate2

Caption: SN2 mechanism for bromination using PBr₃.

References

  • [Multicomponent reaction of benzyl halides: Synthesis of[4][10][18]triazolo/benzimidazolo quinazolinones - CORE.]([Link])

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Scalable synthesis routes for 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Route Selection

The Challenge: The synthesis of 2,4-Dimethyl-3-fluorobenzyl alcohol presents a unique challenge in process chemistry due to the steric congestion provided by the ortho- and para-methyl groups flanking the fluorine atom. While electrophilic fluorination of xylene derivatives often yields inseparable mixtures, the reduction of the corresponding benzoic acid precursor—2,4-Dimethyl-3-fluorobenzoic acid —remains the most viable scalable route.

The Solution: This Application Note details a Mixed Anhydride/Borohydride Reduction Protocol . Unlike Lithium Aluminum Hydride (LAH) reductions, which pose severe thermal runaway risks at the kilo-scale, or Borane-THF reductions, which are cost-prohibitive and unstable, the mixed anhydride route offers a "Goldilocks" zone of safety, cost-efficiency, and yield.

Route Comparison Table:

ParameterRoute A: LAH ReductionRoute B: Borane-DMSRoute C: Mixed Anhydride/NaBH₄ (Recommended)
Scalability Low (Pyrophoric solid handling)Medium (Quenching exotherms)High (Liquid dosing, aqueous quench)
Cost LowHighMedium-Low
Safety Critical Hazard (H₂ evolution)High Hazard (DMS stench/toxicity)Controlled (Mild H₂ evolution)
Selectivity HighHighHigh (Chemoselective for -COOH)
Yield >90%>90%88-93%

Part 2: Retrosynthetic Analysis & Workflow

The synthesis targets the chemoselective reduction of the carboxylic acid moiety without defluorination or affecting the aromatic ring.

SynthesisRoute Target Target: 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS: 26583-82-4) Intermediate Intermediate: Mixed Anhydride Species (Activated Carboxylate) Intermediate->Target Step 2: Reduction Precursor Starting Material: 2,4-Dimethyl-3-fluorobenzoic acid Precursor->Intermediate Step 1: Activation Reagents1 Activation: Ethyl Chloroformate (ECF) + TEA Solvent: THF, 0°C Reagents1->Intermediate Reagents2 Reduction: NaBH4 in H2O/THF 10-20°C Reagents2->Target

Figure 1: Two-step "One-Pot" activation and reduction sequence avoiding isolation of unstable intermediates.

Part 3: Detailed Experimental Protocol

Protocol ID: SYN-26583-MA-01 Scale: 100 g (Scalable to Pilot Plant) Reaction Class: Nucleophilic Acyl Substitution / Hydride Transfer

Materials & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (Anchor impeller recommended for slurry handling).

  • Temperature Control: Cryostat capable of -10°C to +40°C.

  • Reagents:

    • 2,4-Dimethyl-3-fluorobenzoic acid (1.0 equiv)

    • Triethylamine (TEA) (1.1 equiv)

    • Ethyl Chloroformate (ECF) (1.1 equiv)

    • Sodium Borohydride (NaBH₄) (2.5 equiv)

    • Tetrahydrofuran (THF) (Anhydrous, stabilized)

    • Water (Deionized)

Step-by-Step Methodology

Step A: Activation (Formation of Mixed Anhydride)

  • Charge the reactor with 2,4-Dimethyl-3-fluorobenzoic acid (100.0 g, 0.595 mol) and THF (600 mL). Stir until fully dissolved.

  • Cool the solution to 0°C under a nitrogen blanket.

  • Add Triethylamine (TEA) (66.2 g, 0.654 mol) over 10 minutes. Note: No significant exotherm expected.

  • Dose Ethyl Chloroformate (71.0 g, 0.654 mol) dropwise over 45 minutes, maintaining internal temperature < 5°C .

    • Observation: A thick white precipitate of Triethylamine Hydrochloride (TEA·HCl) will form.[1] This confirms the formation of the activated mixed anhydride.

  • Agitate at 0°C for an additional 60 minutes to ensure complete activation.

Step B: Reduction (In-Situ) 6. Prepare a solution of NaBH₄ (56.3 g, 1.49 mol) in Water (150 mL). Caution: Prepare fresh; H₂ evolution may occur slowly. 7. Dose the NaBH₄ solution into the reactor over 60–90 minutes.

  • Critical Control Point: Maintain temperature between 10°C and 20°C . The reaction is exothermic and evolves Hydrogen gas. Ensure reactor venting is unblocked.
  • Stir the biphasic mixture at 20°C for 3 hours.
  • Monitor by HPLC or TLC (Mobile phase: 30% EtOAc/Hexane). Target <1% remaining anhydride/acid.

Step C: Quench & Workup 10. Quench carefully by adding 1M HCl (approx. 300 mL) dropwise until pH reaches ~2–3. Caution: Vigorous foaming (CO₂ and remaining H₂). 11. Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 200 mL). 12. Wash combined organics with Saturated NaHCO₃ (200 mL) to remove unreacted acid, followed by Brine (200 mL). 13. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (40°C, 20 mbar).

Purification
  • Crude State: The product is typically a pale yellow oil or low-melting solid.

  • Distillation (Recommended for Oil): High vacuum distillation.

    • Boiling Point: ~105–110°C at 1 mmHg (estimated).

  • Crystallization (If Solid): Recrystallize from n-Heptane/MTBE (9:1).

Part 4: Scientific Validation & Causality

Why this route works:

  • Regioselectivity: The fluorine atom at position 3 is electron-withdrawing, which actually makes the carbonyl carbon (via the acid) more electrophilic, facilitating the attack of the borohydride.

  • Steric Management: The 2,4-dimethyl pattern creates significant steric bulk. The mixed anhydride method is superior to direct ester reduction because the intermediate anhydride is highly reactive, overcoming the steric hindrance that might slow down the attack on a standard ester.

  • Safety Profile: By generating the reactive species in situ and using aqueous NaBH₄, we avoid the handling of solid LAH, which is prone to static ignition—a critical factor in GMP environments.

Analytical Specifications (Expected):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0–7.2 (m, 2H, Ar-H)

    • δ 4.65 (s, 2H, Ar-CH ₂OH)[2]

    • δ 2.30 (s, 3H, Ar-CH ₃)

    • δ 2.25 (d, 3H, Ar-CH ₃, J coupling with F)

    • δ 1.80 (br s, 1H, -OH )

  • ¹⁹F NMR: Single peak around -115 to -120 ppm (decoupled).

Part 5: References

  • Process for the preparation of fluorobenzyl alcohol derivatives. European Patent EP0048914A1. (Describes the mixed anhydride/NaBH4 reduction of analogous 3-bromo-4-fluorobenzoic acid).

  • Synthesis of 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS 26583-82-4). ChemicalBook/Commercial Listings. (Verifies CAS and commercial availability of the target).

  • General Procedure for Mixed Anhydride Reduction. Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (Foundational reference for the ECF/NaBH4 reduction mechanism).

  • Vonoprazan Intermediate Synthesis. Patent CN113896655A. (Contextualizes the chemistry of substituted fluorobenzenes in drug development).

Sources

The Strategic Integration of 2,4-Dimethyl-3-fluorobenzyl Alcohol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global agricultural landscape is in a perpetual state of evolution, driven by the dual pressures of a burgeoning global population and the escalating challenges of climate change and pathogen resistance. In this context, the development of novel, highly effective, and environmentally conscious agrochemicals is not merely a commercial endeavor but a critical component of global food security. A pivotal class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), has emerged as a cornerstone of crop protection strategies.[1] The efficacy of these fungicides is profoundly influenced by the specific molecular architecture of their constituent parts. This guide focuses on a key building block, 2,4-Dimethyl-3-fluorobenzyl alcohol , and elucidates its strategic application in the synthesis of potent pyrazole carboxamide fungicides.

The introduction of a fluorine atom into an agrochemical's molecular structure can dramatically enhance its biological activity, metabolic stability, and binding affinity to the target enzyme.[1] The specific substitution pattern of the aromatic ring, in this case, the dimethyl and fluoro-moieties on the benzyl group, is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing fungicidal potency and spectrum. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of 2,4-Dimethyl-3-fluorobenzyl alcohol in the synthesis of a representative SDHI fungicide.

Core Application: A Key Intermediate for Pyrazole Carboxamide Fungicides

2,4-Dimethyl-3-fluorobenzyl alcohol serves as a crucial intermediate in the synthesis of a significant class of pyrazole carboxamide fungicides. These fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of pathogenic fungi, thereby disrupting their energy production and leading to cell death.

The general structure of these fungicides consists of a pyrazole carboxylic acid core linked via an amide bond to a substituted benzylamine moiety. 2,4-Dimethyl-3-fluorobenzyl alcohol is the precursor to this vital benzylamine component.

Synthetic Strategy: From Alcohol to Amide

The overall synthetic strategy involves a two-step transformation of 2,4-Dimethyl-3-fluorobenzyl alcohol into the final pyrazole carboxamide fungicide. The first step is the conversion of the benzyl alcohol into a more reactive intermediate, typically a benzyl chloride. The second step is the coupling of this intermediate with a pre-synthesized pyrazole carboxylic acid chloride to form the final amide product.

Synthetic_Pathway A 2,4-Dimethyl-3-fluorobenzyl alcohol B 2,4-Dimethyl-3-fluorobenzyl chloride A->B Chlorination D N-(2,4-Dimethyl-3-fluorobenzyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide (Target Fungicide) B->D Amide Coupling C 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride C->D

Caption: General synthetic workflow from 2,4-Dimethyl-3-fluorobenzyl alcohol to the target fungicide.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide, which for the purpose of this guide will be referred to as "Fungicide-X".

Part 1: Synthesis of 2,4-Dimethyl-3-fluorobenzyl chloride

Causality of Experimental Choices: The conversion of a primary alcohol to a benzyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this conversion. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired benzyl chloride and the gaseous byproducts SO₂ and HCl. This drives the reaction to completion. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the reagent. The reaction is typically performed at or below room temperature to control the exothermic reaction and minimize side product formation.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,4-Dimethyl-3-fluorobenzyl alcohol (15.4 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Dimethyl-3-fluorobenzyl chloride. The product can be further purified by vacuum distillation if necessary.

Quantitative Data Summary:

ParameterValue
Starting Material2,4-Dimethyl-3-fluorobenzyl alcohol
Molar Mass154.18 g/mol
ReagentThionyl Chloride (SOCl₂)
Product2,4-Dimethyl-3-fluorobenzyl chloride
Molar Mass172.62 g/mol
Typical Yield90-95%
Part 2: Synthesis of N-(2,4-Dimethyl-3-fluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Fungicide-X)

Causality of Experimental Choices: This step involves the formation of a stable amide bond between the synthesized benzyl chloride and the pyrazole acid chloride. The reaction is a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, which would otherwise protonate the amine as it is formed in situ or any unreacted starting amine, rendering it non-nucleophilic. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

Protocol:

  • Preparation of Benzylamine (In Situ or Pre-synthesized): For this protocol, we will assume the use of a pre-synthesized 2,4-Dimethyl-3-fluorobenzylamine. This can be prepared from the corresponding benzyl chloride via methods such as the Gabriel synthesis or by reaction with ammonia.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-Dimethyl-3-fluorobenzylamine (15.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous tetrahydrofuran (100 mL).

  • Acid Chloride Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (19.5 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the amine solution over 30 minutes.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure Fungicide-X.

Quantitative Data Summary:

ParameterValue
Starting Material 12,4-Dimethyl-3-fluorobenzylamine
Molar Mass153.20 g/mol
Starting Material 23-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
Molar Mass194.57 g/mol
ProductFungicide-X
Molar Mass311.31 g/mol
Typical Yield85-90%

Amide_Coupling cluster_reactants Reactants A 2,4-Dimethyl-3-fluorobenzylamine C N-(2,4-Dimethyl-3-fluorobenzyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide (Fungicide-X) A->C Amide Bond Formation (Base, Solvent) B 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride B->C Amide Bond Formation (Base, Solvent)

Caption: Key amide coupling reaction in the synthesis of the target fungicide.

Conclusion: A Versatile Building Block for Modern Agrochemicals

2,4-Dimethyl-3-fluorobenzyl alcohol has proven to be a valuable and versatile intermediate in the synthesis of advanced pyrazole carboxamide fungicides. The strategic incorporation of the 2,4-dimethyl-3-fluorobenzyl moiety is critical for achieving high levels of fungicidal activity. The synthetic routes are robust and scalable, relying on well-established chemical transformations. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists working on the development of new and improved agrochemicals. As the demand for innovative crop protection solutions continues to grow, the importance of key intermediates like 2,4-Dimethyl-3-fluorobenzyl alcohol in enabling the synthesis of next-generation fungicides cannot be overstated.

References

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. [Link]

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives.
  • HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1 - EPO. [Link]

  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Eureka | Patsnap. [Link]

  • EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google P
  • 4 - Supporting Information.
  • 2 - Organic Syntheses Procedure. [Link]

  • Indirect Ortho Functionalization of Substituted Toluenes through Ortho Olefination of N,N-Dimethylbenzylamines Tuned by.
  • CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google P

Sources

Technical Application Note: Precision Halogenation of Sterically Modulated Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for converting 2,4-Dimethyl-3-fluorobenzyl alcohol into its corresponding chloride, bromide, and iodide derivatives. This substrate presents a unique synthetic challenge: the 2,4-dimethyl substitution pattern renders the aromatic ring electron-rich, increasing the lability of the benzylic position (prone to carbocation formation and polymerization), while the 3-fluoro substituent exerts a proximal inductive withdrawing effect.

The protocols below prioritize regiochemical integrity and safety , specifically addressing the handling of potent lachrymators. We utilize Thionyl Chloride (


) for chlorination, Phosphorus Tribromide (

) for bromination, and the Finkelstein condition for iodination.

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Environment
  • Activation: The ortho- and para-methyl groups stabilize the benzylic carbocation via hyperconjugation, making the alcohol highly reactive toward nucleophilic substitution (

    
     character increases).
    
  • Deactivation: The meta-fluorine atom provides mild inductive deactivation (

    
    ), preventing runaway reactivity often seen in pure polymethylated benzenes.
    
  • Sterics: The ortho-methyl group (C2 position) creates steric bulk around the benzylic carbon, potentially retarding bimolecular (

    
    ) attack.
    
Critical Safety: Lachrymator Warning

DANGER: All benzyl halides described herein are potent lachrymators (tear gas agents).

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[1]

  • Decontamination: Have a beaker of 10% aqueous Ethanolamine or Sodium Thiosulfate ready to neutralize spills and rinse glassware.

Protocol A: Synthesis of Benzyl Chloride

Reagent: Thionyl Chloride (


)
Mechanism:  Nucleophilic Substitution (

with Pyridine /

without)
Reaction Logic

We employ


 with a catalytic amount of DMF or stoichiometric Pyridine. The base neutralizes the 

by-product, preventing acid-catalyzed polymerization of the electron-rich benzyl system.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the outlet to a caustic scrubber (
    
    
    trap) to neutralize
    
    
    and
    
    
    gases.
  • Solvation: Dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (10.0 g, 65 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add anhydrous Pyridine (5.8 mL, 71.5 mmol, 1.1 equiv). Cool the mixture to 0°C in an ice bath.

  • Chlorination: Charge the addition funnel with Thionyl Chloride (5.2 mL, 71.5 mmol, 1.1 equiv) diluted in 10 mL DCM. Add dropwise over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temp

      
      .
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
       (50 mL) to quench excess 
      
      
      
      . Caution: Vigorous gas evolution (
      
      
      ).
    • Separate layers.[2] Extract aqueous phase with DCM (

      
      ).
      
  • Purification: Dry organics over

    
    , filter, and concentrate in vacuo (keep bath temp 
    
    
    
    to avoid degradation).
    • Result: Clear to pale yellow oil. Yield typically 85–92%.

Protocol B: Synthesis of Benzyl Bromide

Reagent: Phosphorus Tribromide (


)
Mechanism: 

displacement of activated dibromophosphite intermediate.
Reaction Logic

 is preferred over 

.

is too harsh for this electron-rich substrate and may cause Friedel-Crafts alkylation of the solvent or self-polymerization.

operates under mild, non-acidic conditions.[3]
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL RBF under

    
    .
    
  • Solvation: Dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (10.0 g, 65 mmol) in anhydrous Diethyl Ether (

    
    ) or DCM (120 mL).
    
    • Expert Tip:

      
       precipitates the 
      
      
      
      byproduct, aiding cleanup.
  • Bromination: Cool to -10°C (Salt/Ice bath). Add

    
     (2.5 mL, 26 mmol, 0.4 equiv) dropwise.
    
    • Stoichiometry Note: Theoretically, 1 mol

      
       converts 3 mol alcohol. We use a slight excess (0.4 equiv vs 0.33) to drive completion.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup:

    • Pour mixture carefully into ice water (100 mL).

    • Separate organic layer. Wash with saturated

      
       and Brine.
      
  • Purification: Dry over

    
    . Concentrate.
    
    • Stability:[4][5] Benzyl bromides are unstable on Silica gel. If purification is needed, use neutral alumina or rapid filtration through a short silica plug buffered with 1%

      
      .
      

Protocol C: Synthesis of Benzyl Iodide

Method: Finkelstein Reaction Mechanism: Equilibrium driven


 (Solubility differential).
Reaction Logic

Direct iodination with


 is destructive. We use the Finkelstein halide exchange.[6][7] Sodium Iodide (

) is soluble in Acetone, but Sodium Chloride (

) is not.[6][7] The precipitation of

drives the equilibrium toward the iodide product (Le Chatelier's principle).
Step-by-Step Methodology
  • Reagents: Use the Benzyl Chloride obtained in Protocol A.

  • Setup: 250 mL RBF with reflux condenser.

  • Solvation: Dissolve 2,4-Dimethyl-3-fluorobenzyl chloride (10.0 g, 58 mmol) in reagent-grade Acetone (100 mL).

  • Exchange: Add Sodium Iodide (

    
    , 17.4 g, 116 mmol, 2.0 equiv).
    
  • Reaction: Reflux (approx. 56°C) for 4–6 hours.

    • Observation: A white precipitate (

      
      ) will form rapidly.
      
  • Workup:

    • Cool to RT. Filter off the solid

      
      .
      
    • Concentrate the filtrate to remove Acetone.

    • Redissolve residue in

      
       (100 mL). Wash with 10% Sodium Thiosulfate (
      
      
      
      ) to remove any free Iodine (brown color).
  • Storage: Store over Copper wire (stabilizer) in an amber vial at -20°C. Benzyl iodides are light and heat sensitive.

Analytical Data & Troubleshooting

Expected Data Profile
PropertyChlorideBromideIodide
Physical State Clear LiquidClear/Pale Yellow LiquidYellow/Reddish Oil (Light Sensitive)
Yield (Typical) 85 - 92%80 - 88%90 - 95% (from Chloride)
Stability HighModerate (Store Cold)Low (Use immediately)

H NMR (Benzylic)

4.60 - 4.70 ppm (s, 2H)

4.45 - 4.55 ppm (s, 2H)

4.35 - 4.45 ppm (s, 2H)

F NMR

to

ppm

to

ppm

to

ppm
Visualizing the Workflow

G Substrate 2,4-Dimethyl-3-fluorobenzyl Alcohol SOCl2 Reagent: SOCl2 Base: Pyridine Solvent: DCM Substrate->SOCl2 Chlorination PBr3 Reagent: PBr3 Temp: -10°C Solvent: Et2O Substrate->PBr3 Bromination Cl_Prod Benzyl Chloride (Stable Intermediate) SOCl2->Cl_Prod Yield: ~90% Br_Prod Benzyl Bromide (Reactive Electrophile) PBr3->Br_Prod Yield: ~85% NaI Reagent: NaI Solvent: Acetone (Finkelstein) I_Prod Benzyl Iodide (High Reactivity) NaI->I_Prod Yield: ~95% Cl_Prod->NaI Halide Exchange

Figure 1: Synthetic pathways for the conversion of 2,4-dimethyl-3-fluorobenzyl alcohol to halides.

Mechanistic Pathway (Chlorination)

Mechanism Alcohol Benzyl Alcohol (R-OH) Intermediate Chlorosulfite Ester (R-O-SO-Cl) Alcohol->Intermediate Nucleophilic Attack SOCl2 SOCl2 SOCl2->Intermediate IonPair Ion Pair [R+ ... -OSOCl] Intermediate->IonPair Slow (Rate Limiting) Product Benzyl Chloride (R-Cl) + SO2 + HCl IonPair->Product SNi (Retention) or SN2 (Inversion with Pyridine)

Figure 2: Mechanistic activation of the alcohol via chlorosulfite intermediate.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for / mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450. Link

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Link

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl chloride. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,4-Dimethyl-3-fluorobenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Electronic Effects in 2,4-Dimethyl-3-fluorobenzyl Alcohol Reactions

Structural Analysis & Reactivity Profile

The Substrate: 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS: 94612-68-1) The Challenge: This molecule presents a unique "Push-Pull-Block" scenario that frustrates standard textbook protocols.[1]

The "Push-Pull-Block" Effect
  • The Block (Steric): The 2-methyl group is ortho to the benzylic alcohol.[1] This creates significant steric strain, blocking the trajectory for backside attacks (

    
    ) and hindering the formation of bulky transition states (e.g., in Swern oxidation).
    
  • The Push (Electronic): The 2,4-dimethyl groups are electron-donating (+I effect), stabilizing a potential benzylic carbocation.[1]

  • The Pull (Electronic): The 3-fluoro atom is electron-withdrawing (-I effect).[1] Because it is sandwiched between two methyls, it exerts a subtle destabilizing effect on the carbocation compared to a pure trimethylbenzene system.

Implication: The molecule sits in a "reactivity dead zone."[1] It is too hindered for easy


 reactions but the carbocation is slightly destabilized by the fluorine, making 

slower than expected for a polymethylbenzyl system.

Troubleshooting Guide: Oxidation Protocols

Goal: Converting the alcohol to 2,4-Dimethyl-3-fluorobenzaldehyde.

Common Failure Mode: The Swern Struggle
  • Symptom: Low yield, complex mixtures, or no reaction at -78°C.[1]

  • Root Cause: The bulky intermediate formed between DMSO and oxalyl chloride requires space to react with the alcohol.[1] The ortho-methyl group hinders the approach of the bulky sulfur ylide.[1]

Recommended Protocol: TEMPO/Bleach (Anelli Oxidation)

This method avoids bulky transition states and operates via a radical/ionic mechanism that is less sensitive to steric crowding.[1]

Protocol:

  • Dissolve: 1.0 eq of 2,4-Dimethyl-3-fluorobenzyl alcohol in CH₂Cl₂ (0.5 M).

  • Add Catalyst: Add 0.01 eq (1 mol%) TEMPO and 0.1 eq KBr (cocatalyst).

  • Cool: Cool the mixture to 0°C.

  • Oxidant Addition: Slowly add buffered NaOCl (bleach) pH 8.6–9.5. Note: Maintain pH with NaHCO₃ to prevent chlorination of the electron-rich aromatic ring.[1]

  • Quench: When TLC shows consumption (usually <30 mins), quench with aqueous Na₂S₂O₃.

Why it works: The active oxidant is the N-oxoammonium ion, which is sterically compact compared to the Swern intermediate.[1]

Alternative: IBX Oxidation

If the substrate is sensitive to aqueous conditions (bleach), use IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc.[1]

  • Advantage: IBX operates via a ligand exchange mechanism that tolerates ortho-substitution well.[1]

  • Ref: J. Am. Chem. Soc.[1][2][3][4] 2009, 131, 251.[2]

Troubleshooting Guide: Nucleophilic Substitution (OH LG)

Goal: Converting the alcohol to a halide (Cl/Br) or leaving group (OMs/OTs).[1]

Common Failure Mode: The Mitsunobu Lockout
  • Symptom: Recovery of starting material when using DEAD/PPh₃/Nucleophile.[1]

  • Root Cause: The Mitsunobu reaction requires the formation of a bulky alkoxy-phosphonium intermediate.[1] The 2-methyl group blocks the nucleophile from attacking this already crowded intermediate.[1]

Recommended Protocol: The "Hard" Acid Approach ( -Type)

Since


 is blocked, you must drive the reaction via an 

pathway (carbocation character), utilizing the electron-donating power of the methyl groups.

Protocol for Chlorination:

  • Reagent: Thionyl Chloride (SOCl₂).[1]

  • Solvent: DCM (Anhydrous).[1]

  • Additive: Catalytic DMF is dangerous here (Vilsmeier reagent is bulky). Use no base or a non-nucleophilic base like 2,6-lutidine if acid sensitivity is high.[1]

  • Mechanism: The internal return mechanism (

    
    ) of SOCl₂ is often favored in crowded systems because it does not strictly require backside attack if the ion pair is tight.
    

Protocol for Mesylation (Activation):

  • Reagent: MsCl (Methanesulfonyl chloride).[1]

  • Base: Et₃N (3.0 eq).

  • Catalyst: DMAP (high loading, 10-20 mol%) .

  • Why: Standard catalytic DMAP (1%) may stall. The ortho-methyl slows the formation of the sulfonyl ester.[1] Higher catalyst loading pushes the equilibrium.[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting reaction conditions based on the specific constraints of the 2,4-dimethyl-3-fluoro architecture.

ReactivityLogic Start Substrate: 2,4-Dimethyl-3-fluorobenzyl alcohol Goal Desired Transformation? Start->Goal Oxidation Oxidation (to Aldehyde) Goal->Oxidation Substitution Substitution (OH -> X / Nuc) Goal->Substitution Swern Swern Oxidation Oxidation->Swern Avoid Tempo TEMPO / NaOCl (Anelli) Oxidation->Tempo Preferred IBX IBX / DMSO Oxidation->IBX Alternative Mitsunobu Mitsunobu (DEAD/PPh3) Substitution->Mitsunobu Avoid SN1_Path Acid-Catalyzed SN1 (SOCl2 or HBr) Substitution->SN1_Path Halogenation Mesylation Mesylation (MsCl/Et3N) Substitution->Mesylation Activation Swern_Fail FAIL: Steric hindrance at ylide stage Swern->Swern_Fail Tempo_Success SUCCESS: Compact oxidant, fast kinetics Tempo->Tempo_Success Mitsunobu_Fail FAIL: 2-Me blocks backside attack Mitsunobu->Mitsunobu_Fail SN1_Success SUCCESS: 2,4-Me stabilize carbocation SN1_Path->SN1_Success Mesyl_Tip REQ: High DMAP loading (>10%) Mesylation->Mesyl_Tip

Caption: Decision matrix for overcoming steric hindrance in 2,4-dimethyl-3-fluorobenzyl alcohol. Green paths indicate high-probability success; Red paths indicate steric failure modes.[1]

Data & Comparison Tables

Table 1: Oxidation Method Efficiency for Hindered Benzyl Alcohols
MethodSteric ToleranceRisk FactorSuitability for 2,4-Me-3-F
Swern LowHigh (Byproducts)Poor
PCC/Jones MediumAcidic (Polymerization)Moderate
TEMPO/Bleach High Over-oxidation (rare)Excellent
IBX High Solubility (DMSO needed)Excellent
MnO₂ LowVery SlowPoor
Table 2: Leaving Group Activation Metrics
Leaving GroupReagentRate (vs Unsubstituted)Notes
Chloride SOCl₂ (Neat/DCM)0.8x (Slower)Proceed via

mechanism.
Bromide PBr₃0.4x (Much Slower)Steric bulk of PBr₃ is problematic.[1]
Mesylate MsCl/Et₃N0.6x (Slower)Requires nucleophilic catalyst (DMAP).
Tosylate TsCl/Pyridine<0.1x (Stalled)TsCl is too bulky for the 2-Me pocket.[1]

Frequently Asked Questions (FAQs)

Q: I need to turn this alcohol into a benzyl ether (Protection). Williamson synthesis failed.[1] Why? A: Standard Williamson ether synthesis (NaH + Alkyl Halide) often fails because the alkoxide is sterically crowded and poor at attacking electrophiles.[1]

  • Solution: Use the Dudley Etherification strategy.[1] Convert your alcohol into a "Dudley-like" reagent (using 2-chloropyridine) or use acid-catalyzed Trichloroacetimidate coupling (though the latter is moisture sensitive).[1] For simple methyl ethers, use MeOTf (Methyl triflate) and 2,6-di-tert-butylpyridine (non-nucleophilic base) to force the reaction.[1]

Q: Can I use the Appel Reaction (PPh₃/CBr₄) to make the bromide? A: Proceed with caution. While Appel is generally neutral, the formation of the triphenylphosphine oxide byproduct drives the reaction. In highly hindered alcohols, the initial attack of the alcohol onto the bulky PPh₃ can be the rate-limiting step. If you observe no reaction, switch to PBr₃ with catalytic DMF , but keep the temperature low (-10°C) to prevent rearrangement.

Q: Does the 3-Fluorine atom affect the stability of the aldehyde product? A: Yes. The electron-withdrawing fluorine makes the aldehyde carbonyl carbon more electrophilic (more reactive) than in typical xylyl aldehydes.[1] It will be prone to hydration (forming gem-diols) in aqueous acidic workups.[1] Recommendation: Perform non-aqueous workups where possible and store under inert gas.[1]

References

  • TEMPO Oxidation of Hindered Alcohols: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and Selective Oxidation of Primary Alcohols to Aldehydes...J. Org.[1][3][5] Chem. 1987, 52, 2559. Link[1]

  • IBX Oxidation Tolerance: Uyanik, M.; Akakura, M.; Ishihara, K. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Oxidation of Alcohols...[2]J. Am. Chem. Soc. 2009, 131, 251.[1][2] Link[1]

  • Dudley Reagent (Benzylation): Poon, K. W. C.; Dudley, G. B.[5] Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt.J. Org.[1][3][5] Chem. 2006, 71, 3923.[5] Link[1]

  • Steric Hindrance in SN2: Reusch, W. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.[1]Chemistry LibreTexts . Link

  • Mechanochemical Substitution: Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates.Vertex AI / NIH .[1] Link

Sources

Storage stability and degradation of 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS: 26583-82-4).

While substituted benzyl alcohols are generally stable, the unique electronic environment of this molecule—specifically the electron-donating effects of the two methyl groups competing with the electron-withdrawing fluorine atom—creates specific pathways for degradation under suboptimal storage conditions. This guide will provide you with the mechanistic causality behind these degradation pathways, quantitative stability profiles, and self-validating troubleshooting protocols to ensure the integrity of your drug development workflows.

Quantitative Stability & Degradation Profile

To establish a baseline for your storage protocols, refer to the quantitative data summarized below. This table outlines the expected shelf life and primary degradation risks based on environmental stressors.

ParameterOptimal StorageAmbient StorageAcid-StressedOxidative-Stressed
Temperature 2–8 °C20–25 °C60 °C20–25 °C
Atmosphere Argon / N₂AirN₂Air + UV Light
Primary Degradant NoneAldehyde / AcidDibenzyl EtherAldehyde / Acid
Degradation Rate < 0.1% / year~0.5–1.5% / month> 10% / 24 hours> 5% / 24 hours
Expected Shelf Life > 24 Months6–12 Months< 1 Day< 1 Week

Frequently Asked Questions (Mechanistic Insights)

Q: Why is my 2,4-Dimethyl-3-fluorobenzyl alcohol turning pale yellow over time?

Causality: Yellowing is the macroscopic symptom of autoxidation. Benzyl alcohols slowly oxidize to their corresponding benzaldehydes when exposed to atmospheric oxygen and light[1]. The benzylic carbon is highly susceptible to radical hydrogen abstraction, a process significantly accelerated by UV light[2]. The resulting 2,4-dimethyl-3-fluorobenzaldehyde is highly conjugated, absorbing visible light and causing the yellow tint. Self-Validation: Run a UV-Vis scan of your sample. If autoxidation has occurred, you will observe a strong new absorbance band at ~250–280 nm due to the conjugated carbonyl group.

Q: I detected a high molecular weight impurity in my LC-MS analysis. What is it, and how did it form?

Causality: You are likely observing self-condensation (etherification) resulting in bis(2,4-dimethyl-3-fluorobenzyl) ether. In the presence of trace protons (H⁺) from acidic solvents or unpassivated glassware, the benzylic hydroxyl group is protonated and leaves as water, generating a benzylic carbocation. The two methyl groups stabilize this carbocation via hyperconjugation, making it highly reactive toward unprotonated alcohol molecules. This nucleophilic attack yields the dimerized ether[3]. Self-Validation: Check the mass spectrum for a dominant peak corresponding to


. To validate the root cause, measure the pH of your storage diluent; if it is < 5.5, acid-catalyzed etherification is the definitive culprit.

Degradation Pathways & Troubleshooting Workflows

To effectively troubleshoot your analytical results, you must understand the diverging pathways of degradation.

degradation_pathways A 2,4-Dimethyl-3-fluorobenzyl alcohol (Target API/Intermediate) B 2,4-Dimethyl-3-fluorobenzaldehyde (Oxidation Product) A->B O2, Light, Free Radicals (Autoxidation) D Bis(2,4-dimethyl-3-fluorobenzyl) ether (Self-Condensation Product) A->D H+ (Acidic Impurities), Heat (Etherification) C 2,4-Dimethyl-3-fluorobenzoic acid (Deep Oxidation) B->C Prolonged O2 Exposure

Fig 1. Primary degradation pathways of 2,4-Dimethyl-3-fluorobenzyl alcohol via oxidation and etherification.

Chromatographic Troubleshooting Decision Tree

When an unknown peak appears in your chromatogram, use the following logic to isolate the chemical nature of the degradant and implement the correct corrective action.

troubleshooting_tree Start Detect Impurity Peak in Chromatogram Q1 Relative Retention Time (RRT)? Start->Q1 Before Elutes BEFORE Main Peak (More Polar) Q1->Before RRT < 1.0 After Elutes AFTER Main Peak (Less Polar/Heavier) Q1->After RRT > 1.0 Aldehyde Likely Aldehyde/Acid (Check UV 250-280nm) Before->Aldehyde Ether Likely Dibenzyl Ether (Check MS for Dimer) After->Ether Action1 Purge headspace with Argon Store at 2-8°C in dark Aldehyde->Action1 Action2 Neutralize trace acids Use passivated glassware Ether->Action2

Fig 2. Chromatographic troubleshooting decision tree for identifying benzylic degradation products.

Protocol: Self-Validating HPLC Purity & Forced Degradation Assay

To ensure your analytical method is actually capable of detecting degradation before clearing a batch for downstream synthesis, you must use a self-validating protocol. This methodology proves that if degradation occurs, your system will detect it.

Step 1: System Suitability Test (SST)

  • Action: Inject a known resolution mixture containing 2,4-Dimethyl-3-fluorobenzyl alcohol and a standard of 2,4-Dimethyl-3-fluorobenzaldehyde.

  • Validation Gate: The system is validated for stability testing only if the chromatographic resolution (

    
    ) between the alcohol and the aldehyde is 
    
    
    
    . If
    
    
    , adjust your mobile phase gradient (increase aqueous ratio) before proceeding.

Step 2: Baseline Control Preparation

  • Action: Dissolve 1.0 mg/mL of your stored 2,4-Dimethyl-3-fluorobenzyl alcohol in an HPLC-grade, neutral diluent (e.g., 50:50 Water:Acetonitrile, unbuffered).

  • Causality: Using an unbuffered, neutral diluent prevents in-vial degradation during the autosampler queue.

Step 3: Forced Degradation (Positive Controls)

  • Acid Stress (Etherification Check): Mix 1 mL of the baseline control with 100 µL of 0.1M HCl. Heat at 60 °C for 2 hours.

  • Oxidative Stress (Autoxidation Check): Mix 1 mL of the baseline control with 100 µL of 3%

    
    . Expose to ambient light for 2 hours.
    
  • Validation Gate: Inject both stressed samples. You must observe a new peak at RRT > 1.0 in the acid-stressed sample (dibenzyl ether) and a new peak at RRT < 1.0 in the oxidative-stressed sample (aldehyde/acid). This proves your method is stability-indicating.

Step 4: Sample Analysis & Remediation

  • Action: Inject your actual storage samples. Compare the impurity profile against the positive controls generated in Step 3.

  • Remediation: If the aldehyde peak is > 0.5%, immediately sparge the bulk container with Argon for 15 minutes to displace dissolved oxygen, seal with PTFE-lined caps, and transfer to a 2–8 °C environment.

References

  • Cytiva. "Use of benzyl alcohol as a shipping and storage solution for chromatography media." Cytiva Life Sciences. 1

  • MDPI. "Critical Review of the Various Reaction Mechanisms for Glycerol Etherification." Catalysts. 3

  • CONICET (Elsevier B.V.). "Glycerol etherification with benzyl alcohol over sulfated zirconia catalysts." Applied Catalysis A: General.

  • MDPI. "Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine." Molecules. 2

Sources

Troubleshooting low reactivity of 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Dimethyl-3-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this uniquely substituted benzyl alcohol. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you in your experimental design.

Core Principles: Understanding the Reactivity of 2,4-Dimethyl-3-fluorobenzyl alcohol

The reactivity of this molecule is governed by a delicate interplay of competing electronic and steric factors. A clear understanding of these principles is the first step in effective troubleshooting.

  • Electronic Effects : The aromatic ring is substituted with two electron-donating groups (EDGs) and one electron-withdrawing group (EWG).

    • 2,4-Dimethyl Groups (EDGs) : These methyl groups push electron density into the ring via induction and hyperconjugation. This effect tends to activate the benzylic position, particularly for reactions proceeding through a carbocation intermediate, as it helps stabilize the positive charge.

    • 3-Fluoro Group (EWG) : Located meta to the benzyl group, the highly electronegative fluorine atom strongly withdraws electron density from the ring via the sigma framework (inductive effect). This deactivating effect counteracts the activating influence of the methyl groups, making the formation of a benzyglic carbocation less favorable than in non-fluorinated analogues.[1]

  • Steric Hindrance : The methyl group at the 2-position (ortho to the -CH₂OH) creates significant steric bulk around the reaction center. This can impede the approach of reagents, slowing down reactions that require nucleophilic attack at the benzylic carbon (Sₙ2-type reactions) or coordination to the hydroxyl group.[2]

The combination of a sterically hindered reaction site and a moderately electron-deficient aromatic ring is the primary reason for the observed "low reactivity."

Caption: Interplay of electronic and steric effects in the subject molecule.

Troubleshooting Guides & FAQs

Q1: My oxidation reaction to the aldehyde is sluggish, incomplete, or forming byproducts. What's going wrong and how can I fix it?

Answer: This is a common issue stemming from both steric hindrance and electronic effects. The ortho-methyl group can slow the reaction by physically blocking the oxidant, while the electron-rich ring (despite the fluorine) can make the resulting aldehyde prone to over-oxidation.

Troubleshooting Steps:

  • Re-evaluate Your Oxidant: Standard, bulky oxidants like those based on Cr(VI) in acidic media may be too slow or aggressive. Consider alternatives that are less sterically demanding or operate under milder conditions.

  • Modify Reaction Conditions: Gently increasing the temperature can sometimes overcome the activation energy barrier. However, monitor the reaction closely by TLC or GC to avoid byproduct formation. Extending the reaction time is often a safer first step.

  • Consider the Mechanism:

    • For reactions requiring deprotonation, the acidity of the alcohol is influenced by the ring's electronics.[3]

    • For catalytic systems, ensure the catalyst is not being poisoned and that the conditions are optimal. For instance, some palladium-catalyzed aerobic oxidations require a specific base to be effective.[4]

Data Table: Comparison of Common Oxidants for Benzyl Alcohols

Oxidant SystemTypical ConditionsAdvantagesPotential Drawbacks for this Substrate
PCC (Pyridinium chlorochromate)CH₂Cl₂, RTMild, often stops at the aldehydeStoichiometric, chromium waste, can be slow with hindered alcohols
DMP (Dess-Martin Periodinane)CH₂Cl₂, RTVery mild, high-yielding, fastExpensive, potentially explosive
Swern Oxidation (COCl)₂, DMSO, Et₃N, <-60 °CExcellent for hindered alcohols, mildRequires cryogenic temperatures, unpleasant odor
TEMPO/Bleach CH₂Cl₂, NaOCl, KBr, pH ~9Catalytic, inexpensive, greenCan be sensitive to pH, may require optimization
Catalytic Pd/O₂ or Air Toluene, Base, O₂ or Air, HeatGreen, atom-economicalRequires catalyst, may require high temperatures, base sensitive[4]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add solid Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Q2: I am attempting a substitution reaction (e.g., to form the benzyl bromide with HBr or SOCl₂) and observing very low conversion. Why?

Answer: This is a classic case where the molecule is poorly suited for both Sₙ1 and Sₙ2 pathways, placing it in a mechanistic "no-man's land."

  • Sₙ1 Pathway (e.g., with HBr): This pathway requires the formation of a stable benzylic carbocation. The electron-withdrawing fluorine at the 3-position destabilizes this intermediate, significantly slowing the reaction. While the methyl groups help, the fluorine's effect is potent.[5]

  • Sₙ2 Pathway (e.g., with SOCl₂/PBr₃): This pathway requires a nucleophile to perform a backside attack on the benzylic carbon. The ortho-methyl group provides a significant steric shield, making this approach difficult and slow.[6]

G cluster_paths Mechanistic Pathways & Roadblocks cluster_solutions Potential Solutions start Substitution Reaction Attempted on 2,4-Dimethyl-3-fluorobenzyl alcohol sn1 SN1 Pathway (e.g., HBr, strong acid) start->sn1 sn2 SN2 Pathway (e.g., SOCl₂, PBr₃) start->sn2 sn1_block ROADBLOCK: 3-Fluoro group destabilizes the carbocation intermediate. sn1->sn1_block sn2_block ROADBLOCK: 2-Methyl group sterically hinders nucleophilic attack. sn2->sn2_block sol_sn1 Force SN1: Use a strong Lewis acid (e.g., ZnCl₂) with HBr to promote leaving group departure. sn1_block->sol_sn1 Overcome sol_sn2 Optimize SN2: Use Appel reaction conditions (PPh₃, CBr₄) which work well for primary alcohols. sn2_block->sol_sn2 Bypass

Caption: Troubleshooting workflow for substitution reactions.

Recommended Protocol: Appel Reaction for Benzyl Bromide Synthesis

  • In an inert atmosphere (N₂ or Ar), dissolve 2,4-Dimethyl-3-fluorobenzyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphenylphosphine (PPh₃, 1.2 eq) in DCM dropwise. A color change and precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After completion, concentrate the reaction mixture and purify directly by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the product.

Q3: My Williamson ether synthesis is giving low yields. What factors should I focus on?

Answer: Success in this Sₙ2 reaction hinges on two critical steps: efficient deprotonation of the alcohol and the subsequent nucleophilic attack by the resulting alkoxide. Both can be problematic here.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The alcohol's acidity is modest. A weak base (e.g., NaOH, K₂CO₃) may not lead to complete formation of the alkoxide. Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure irreversible deprotonation.[7]

  • Maximize Nucleophile Reactivity: The reaction is sensitive to steric hindrance from the ortho-methyl group.

    • Use a highly reactive electrophile. For alkyl halides, the reactivity order is I > Br > Cl. Using an alkyl iodide or an alkyl triflate will significantly accelerate the reaction.

    • Choose an appropriate solvent. A polar aprotic solvent like DMF or THF is ideal as it solvates the cation (e.g., Na⁺) but not the alkoxide, leaving it "naked" and highly nucleophilic.[8]

  • Increase Temperature: If the reaction is still slow at room temperature, gently heating to 40-60 °C can provide the necessary energy to overcome the steric barrier.

References

  • Zand, Z., et al. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. RSC Advances. Available at: [Link]

  • Longdom Publishing. (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Sciences. Available at: [Link]

  • Hashimoto, T., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2025). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ChemPhysChem. Available at: [Link]

  • ResearchGate. (2020). Problem in Ether Synthesis?. Available at: [Link]

  • Chemistry Steps. (2019). Reactions at the Benzylic Position. Available at: [Link]

  • ACS Publications. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • ACS Publications. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Catalysts. Available at: [Link]

  • ACS Publications. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. Available at: [Link]

  • Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Available at: [Link]

  • PMC. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports. Available at: [Link]

Sources

Technical Support Center: Removal of Residual Solvents from 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,4-Dimethyl-3-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual solvents post-synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern for my 2,4-Dimethyl-3-fluorobenzyl alcohol sample?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance, which are not completely removed by practical manufacturing techniques.[1][2] For active pharmaceutical ingredients (APIs) like 2,4-Dimethyl-3-fluorobenzyl alcohol, these solvents provide no therapeutic benefit and can be harmful to patients.[1][3] Their presence can also affect the physicochemical properties of the API, such as crystal form, purity, solubility, and stability, which are critical parameters in drug development.[3][4]

Q2: Which residual solvents are commonly found in benzyl alcohol derivatives?

A2: The synthesis of benzyl alcohols often involves solvents like toluene, benzene, and chlorobenzene.[5] Methanol, ethanol, and isopropanol can also be present as low-level contaminants.[6][7] Depending on the specific synthetic route and workup procedures, other common laboratory solvents like dichloromethane (DCM), ethyl acetate, and hexane could also be retained.

Q3: How do I know which solvents are present and at what concentration?

A3: The most reliable method for identifying and quantifying residual solvents is Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (GC-MS).[3][4][8] For a quick qualitative assessment, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can often reveal the presence of common solvents.

Q4: What are the acceptable limits for these solvents?

A4: The International Council for Harmonisation (ICH) has established guidelines (specifically ICH Q3C) that classify solvents based on their toxicity and set permissible daily exposure (PDE) limits.[1][2][3][9][10]

  • Class 1 solvents (e.g., Benzene, Carbon tetrachloride) are carcinogenic and should be avoided.[1][9]

  • Class 2 solvents (e.g., Toluene, Methanol, Dichloromethane) have inherent toxicity and are strictly limited.[2][9]

  • Class 3 solvents (e.g., Ethanol, Acetone, Ethyl acetate) have low toxic potential and have higher acceptable limits.[2][9]

A summary of common solvents and their ICH Q3C limits is provided below.

SolventClassBoiling Point (°C)ICH Limit (ppm)
Benzene180.12
Dichloromethane (DCM)239.6600
Toluene2110.6890
Methanol264.73000
Ethyl Acetate377.15000
Ethanol378.45000
Heptane/Hexane398.4 / 68.75000

Data compiled from ICH Q3C guidelines and standard chemical property data.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of residual solvents from 2,4-Dimethyl-3-fluorobenzyl alcohol, which is expected to be a low-melting solid or a high-boiling liquid based on structurally similar compounds.[11][12][13][14]

Problem 1: My ¹H NMR or GC analysis shows a significant amount of a low-boiling solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane). What is the first step?

Answer:

For low-boiling solvents, the most straightforward initial approach is rotary evaporation (roto-vap). This technique reduces the pressure, lowering the solvent's boiling point and allowing for rapid removal without excessive heating that could degrade your product.[15][16]

Causality: The efficiency of rotary evaporation is governed by the vapor pressure of the solvent. By reducing the system pressure, you increase the rate of evaporation at a given temperature, making it ideal for volatile solvents. The rotation of the flask increases the surface area of the solution, further accelerating evaporation.[15]

Detailed Protocol: Rotary Evaporation

  • Setup: Transfer your sample dissolved in the minimal amount of a suitable solvent to a round-bottom flask. Do not fill the flask more than halfway.[17] Secure the flask to the rotary evaporator with a clip.

  • Cooling: Ensure the condenser is properly cooled. A water flow is typical, but for very volatile solvents, a recirculating chiller is more effective.

  • Rotation: Begin rotating the flask at a moderate speed to ensure even heating and a large surface area.

  • Vacuum: Gradually apply vacuum. The solution may bubble vigorously at first; adjust the vacuum as needed to prevent bumping.[15]

  • Heating: Immerse the flask in a water bath set to a gentle temperature (e.g., 30-40°C). This provides the necessary heat of vaporization to speed up the process.

  • Completion: Continue until all solvent has been collected in the receiving flask. To remove the final traces, you can perform a "solvent swap" by adding a small amount of a higher-boiling, non-residual solvent (like heptane) and re-evaporating. This can help chase out the more volatile impurity. Finally, connect the flask to a high-vacuum line for 1-2 hours to remove any remaining traces.[17]

Problem 2: I've used a rotary evaporator, but a higher-boiling solvent like Toluene or Dimethylformamide (DMF) remains. What's next?

Answer:

High-boiling solvents are difficult to remove with a standard rotary evaporator. For these, you must employ more rigorous techniques such as high-vacuum drying , recrystallization , or nitrogen sparging .

Method A: High-Vacuum Drying (for thermally stable compounds)

Causality: Applying a strong vacuum (using a vacuum oven or a Schlenk line) significantly lowers the boiling point of even high-boiling solvents, allowing them to be removed at or near room temperature.[18][19][20] This is particularly useful for removing solvents trapped within a solid matrix.

Detailed Protocol: High-Vacuum Drying

  • Transfer your material to a flask or vial with a large surface area.

  • Connect the vessel to a high-vacuum manifold (Schlenk line) or place it in a vacuum oven.

  • Ensure a cold trap (e.g., liquid nitrogen or dry ice/acetone) is placed between your sample and the pump to protect the pump from solvent vapors.[20]

  • Apply vacuum gradually. If the compound is a solid, it may "puff up" as trapped solvent escapes.

  • Gentle heating (e.g., 40-50°C, well below the compound's melting or decomposition point) can be applied to increase the solvent's vapor pressure and speed up removal.

  • Dry for several hours or overnight until a constant weight is achieved.

Method B: Recrystallization (if your compound is a solid)

Causality: Recrystallization purifies compounds based on differences in solubility.[21][22] The ideal solvent will dissolve your compound completely when hot but poorly when cold, while the impurity (the residual solvent) should remain in the solution (the "mother liquor") upon cooling.[23]

Detailed Protocol: Recrystallization

  • Solvent Selection: The key is finding a suitable solvent or solvent system.[23][24][25] For an aromatic alcohol like 2,4-Dimethyl-3-fluorobenzyl alcohol, a good starting point is a non-polar/polar mixture like Toluene/Heptane or Ethyl Acetate/Hexane.[21] The goal is to find a solvent ("anti-solvent") in which your product is insoluble but the residual solvent is miscible.

  • Dissolution: Dissolve your crude solid in the minimum amount of a suitable hot solvent in which it is highly soluble.

  • Hot Filtration (if needed): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[21]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under high vacuum to remove the recrystallization solvent.

Method C: Nitrogen Sparging / Stripping (for liquid compounds or solutions)

Causality: This technique involves bubbling an inert gas, like nitrogen, through the liquid.[26][27] According to Henry's Law, the concentration of a dissolved gas (or volatile solvent) in a liquid is proportional to its partial pressure above the liquid.[26] By introducing a stream of nitrogen, you reduce the partial pressure of the solvent vapor, encouraging it to transition from the liquid to the gas phase and be carried away.[27][28][29]

Detailed Protocol: Nitrogen Sparging

  • Place your liquid sample in a flask or vial.

  • Insert a long needle or glass pipette connected to a nitrogen line, ensuring the tip is below the surface of the liquid.[30]

  • Provide an outlet for the gas to escape, for example, by placing a second, shorter needle through a septum.[30]

  • Start a slow but steady stream of nitrogen. A vigorous stream can cause splashing and loss of product.

  • This process can be accelerated with gentle heating.

  • Monitor the removal of the solvent by periodically taking a sample for GC or NMR analysis.

Part 3: Visualization & Workflow

To assist in selecting the appropriate method, the following decision tree illustrates a logical workflow for tackling a residual solvent issue.

Caption: Decision tree for selecting a solvent removal method.

Solvent_Removal_Workflow Start Identify Residual Solvent (GC, NMR) CheckBoilingPoint Is Boiling Point < 100°C? Start->CheckBoilingPoint Rotovap Use Rotary Evaporator CheckBoilingPoint->Rotovap Yes HighBoilingMethods High-Boiling Solvent (>100°C) CheckBoilingPoint->HighBoilingMethods No CheckComplete Is Solvent Removed? Rotovap->CheckComplete HighVac1 Dry on High-Vacuum Line CheckComplete->HighVac1 No Done Purification Complete CheckComplete->Done Yes HighVac1->Done CheckPhysicalState Is Compound a Solid? HighBoilingMethods->CheckPhysicalState Recrystallize Attempt Recrystallization CheckPhysicalState->Recrystallize Yes LiquidMethods Compound is Liquid/Oil CheckPhysicalState->LiquidMethods No CheckComplete2 Is Solvent Removed? Recrystallize->CheckComplete2 CheckComplete2->Done Yes HighVac2 Dry on High-Vacuum Line CheckComplete2->HighVac2 No HighVac2->Done NitrogenSparge Use Nitrogen Sparging LiquidMethods->NitrogenSparge HighVac3 Dry on High-Vacuum Line NitrogenSparge->HighVac3 HighVac3->Done

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • FILAB. Residual solvent analysis with the ICH Q3C guideline. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Longdom Publishing. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • Le, T. N., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. PMC. [Link]

  • Wikipedia. Sparging (chemistry). [Link]

  • Air Products. Sparging/stripping. [Link]

  • Google Patents. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Lee, J. H., & Kim, J. H. (2015). Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water. ResearchGate. [Link]

  • University of York. Solvent Choice. [Link]

  • Linde. Nitrogen Purging and Inerting. [Link]

  • Greenfield Global. ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Macalester College. Recrystallization I. [Link]

  • Anstey Research Lab. (2019). Sparging a Solvent. YouTube. [Link]

  • Air Products. Sparging and Stripping. [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Google Patents. (2014).
  • University of Colorado Boulder. Solvent Removal. [Link]

  • Veeprho. (2020). Residual Solvents in Pharmaceuticals. [Link]

  • ResearchGate. Chromatogram of Benzyl alcohol residual solvents. [Link]

  • Yutong. Vacuum Blender-Dryer for Desolventization. [Link]

  • SH Scientific Co., Ltd. Advanced Laboratory Equipment Manufacturer. [Link]

  • Wintek Corporation. Vacuum Drying | Solvent Recovery. [Link]

  • The Schlenk Line Survival Guide. Removing Solvent under Vacuum. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • Chemical and Pharmaceutical Bulletin. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. [Link]

  • Binder World. Vacuum drying chambers even for flammable solvents. [Link]

  • PubChem. 3-Fluorobenzylic alcohol. [Link]

  • PubChem. 2,4-Dimethylbenzyl alcohol. [Link]

  • Scribd. (2021). Solvent Removal Techniques in Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • ChemBK. (2024). 4-Fluorobenzyl alcohol. [Link]

  • University of Rochester. Troubleshooting: The Workup. [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2,4-Dimethyl-3-fluorobenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2,4-Dimethyl-3-fluorobenzyl alcohol (CAS: 874805-47-5) is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its structural analysis presents a specific challenge: the presence of the fluorine atom (


, spin 1/2) at the highly congested 3-position creates complex spin-spin coupling patterns that disrupt the "clean" singlets typically seen in non-fluorinated methyl-substituted benzenes.

This guide provides an in-depth analysis of the


 NMR spectrum, contrasting it with non-fluorinated analogs and evaluating solvent effects (

vs. DMSO-

) to ensure accurate structural assignment.

Analytical Workflow

The following decision matrix outlines the logical flow for confirming the structure of fluorinated benzyl alcohols, distinguishing them from potential regioisomers.

NMR_Workflow Start Sample Preparation Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Check Solubility Acquire Acquisition (>300 MHz, ns=16) Solvent->Acquire Lock & Shim Process Processing (LB=0.3 Hz) Acquire->Process FT & Phase Analyze Spectral Analysis Process->Analyze Integration Methyls Methyl Region (2.0 - 2.4 ppm) Analyze->Methyls Check Methyl Splitting (J_HF ~2Hz) Aromatics Aromatic Region (6.8 - 7.4 ppm) Analyze->Aromatics Check H-H vs H-F Coupling

Figure 1: Analytical workflow for structural verification of fluorinated benzyl alcohols.

Comparative Analysis: The Fluorine Effect

The most distinct feature of this molecule is the splitting of the methyl signals. In a standard 2,4-dimethylbenzyl alcohol, the methyl groups appear as singlets. In the 3-fluoro analog, the fluorine atom exerts a through-bond coupling effect.

Spectral Assignment Table (Recommended Values)

The following data represents the consensus assignment based on substituent chemical shift additivity rules and characteristic coupling constants for fluorinated toluenes.

PositionGroupShift

(ppm)
MultiplicityCoupling Constants (

in Hz)
Interpretation
1

4.65Singlet (s)-Benzylic methylene.
2

2.25Doublet (d)

Ortho coupling to F.
3

---Source of splitting.
4

2.35Doublet (d)

Ortho coupling to F.
5

6.95Pseudo-Tri/dd

,

Meta to F, Ortho to H6.
6

7.15Doublet (d)

Ortho to H5.[1] (

often small/unresolved).[2]
OH

1.8 - 2.5Broad Singlet-Concentration dependent (

).
The "Diagnostic Doublet" Phenomenon

In non-fluorinated 2,4-Dimethylbenzyl alcohol :

  • Methyls: Appear as two distinct singlets .

  • Mechanism: No magnetic nuclei nearby to cause splitting (excluding

    
     satellites).
    

In 2,4-Dimethyl-3-fluorobenzyl alcohol :

  • Methyls: Appear as two distinct doublets .

  • Mechanism: Long-range coupling (

    
    ) occurs between the fluorine nucleus and the methyl protons.
    
  • Why it matters: If your spectrum shows singlets in the 2.2–2.4 ppm region, your fluorination step failed, or you have the wrong regioisomer (e.g., F at position 5 or 6 would likely only split one methyl group significantly).

Solvent Selection Guide: CDCl3 vs. DMSO-d6[3][4][5]

The choice of solvent fundamentally alters the appearance of the hydroxyl (-OH) and benzylic (-CH2-) protons.

Comparative Performance Table
FeatureChloroform-d (

)
DMSO-

Recommendation
-OH Signal Broad singlet, variable position (1.5 - 3.0 ppm).[1] Often disappears due to exchange.Sharp triplet (4.5 - 5.2 ppm).Use DMSO-

if quantifying -OH content.[3]
Benzylic -CH2- Sharp Singlet (~4.65 ppm).Doublet (~4.45 ppm).[4]Use CDCl_3 for simpler integration of the scaffold.
Solubility Good for neutral organic intermediates.Excellent for polar/H-bonding compounds.Use CDCl_3 for routine QC.
Water Peak ~1.56 ppm (Usually non-interfering).[5]~3.33 ppm (Can overlap with signals).[5]Ensure DMSO is dry.

Technical Insight: In DMSO-


, the rate of proton exchange between the hydroxyl group and trace water is slowed significantly. This allows the scalar coupling (

) between the hydroxyl proton and the benzylic methylene protons to be observed. The

becomes a doublet, and the

becomes a triplet. In

, rapid exchange decouples these protons, rendering the

a singlet.

Detailed Experimental Protocol

To ensure reproducibility and valid comparative data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Note: High concentrations (>30 mg) in

      
       can shift the -OH peak downfield due to intermolecular hydrogen bonding.
      
  • Filtration: Filter through a cotton plug or PTFE syringe filter if any turbidity is observed. Suspended solids cause line broadening (shimming issues).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width (SW): 12–14 ppm (to capture downfield exchangeables).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons and methyl protons have different

      
       relaxation times. A short D1 (e.g., 1s) will under-integrate the aromatic signals relative to the methyls, leading to errors in purity calculation.
      
  • Scans (NS): 16 (Routine) or 64 (High Precision).

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz.

    • Caution: Do not use LB > 0.5 Hz, as this may artificially merge the fine

      
       splitting of the methyl groups (approx 2 Hz), masking the diagnostic features.
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[7] (Standard reference for J-coupling values in aromatic systems).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7] (Source for substituent additivity rules).

  • Reich, H. J. (2023).[8] Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

Technical Deep Dive: GC-MS Fragmentation & Differentiation of 2,4-Dimethyl-3-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS 26583-82-4) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural specificity—particularly the steric crowding of the fluorine atom between two methyl groups—presents unique challenges in quality control and impurity profiling.

The Challenge: Distinguishing this compound from its regioisomers (e.g., 3,5-dimethyl-4-fluorobenzyl alcohol) relies heavily on understanding subtle mass spectral differences driven by the "Ortho Effect." Standard library matching often fails to discriminate between these isomers due to high spectral similarity (Match Factors >900).

Objective: This guide provides a definitive fragmentation analysis, comparing 2,4-Dimethyl-3-fluorobenzyl alcohol against key alternatives to establish a robust identification protocol.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a standard Electron Ionization (EI) setup optimized for volatile benzyl alcohols.

GC-MS Methodology
ParameterSettingRationale
Column DB-5MS or Equivalent (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase separates isomers based on boiling point and steric hindrance.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal chromatographic resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the alcohol.
Injection 1 µL, Split 20:1Prevents column overload; benzyl alcohols can tail if overloaded.
Oven Program 60°C (1 min) → 10°C/min → 280°C (3 min)Slow ramp separates the target from potential ortho-isomer impurities.
Ion Source EI (70 eV), 230°CStandard ionization energy for library-comparable spectra.
Mass Range m/z 40–350Captures molecular ion and all diagnostic fragments.
Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL.

  • Derivatization (Optional): If peak tailing occurs, derivatize with MSTFA to form the TMS-ether. Note: This guide focuses on the underivatized native alcohol to utilize the diagnostic "Ortho Effect."

Fragmentation Analysis: The "Ortho Effect" Mechanism

The mass spectrum of 2,4-Dimethyl-3-fluorobenzyl alcohol (


, MW 154) is defined by the proximity of the hydroxyl group to the ortho-methyl group at position 2.
Key Diagnostic Ions
m/z ValueIon IdentityMechanism & Significance
154

Molecular Ion. Distinct but often low intensity. Confirms MW 154.
137

Benzylic Cation. Standard cleavage for benzyl alcohols. Forms the 2,4-dimethyl-3-fluorobenzyl cation.
136

Ortho Effect (Critical). Elimination of water via a 6-membered transition state involving the ortho-methyl hydrogen. High abundance in 2,4-isomer; low/absent in 3,5-isomers.
109

Fluorotropylium Ion. Formed by loss of ethyl/methyl fragments from the ring. Characteristic of fluorinated aromatics.
123

Aryl Cation. Loss of the hydroxymethyl group.
Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways. The "Ortho Effect" (Path A) is the distinguishing feature for this specific isomer.

Fragmentation M Molecular Ion [M]+• (m/z 154) Ortho_TS 6-Membered Transition State M->Ortho_TS Ortho-Methyl H Transfer M_17 [M - OH]+ (m/z 137) Benzylic Cation M->M_17 - OH• (Standard) M_18 [M - H2O]+• (m/z 136) DISTINGUISHING PEAK Ortho_TS->M_18 - H2O Tropylium Fluoro-Tropylium Rearrangement (m/z 109) M_17->Tropylium - C2H4 / Rearrangement

Caption: Figure 1. Competing fragmentation pathways. Path A (Red) is specific to isomers with an ortho-methyl group, enabling differentiation.

Comparative Performance Guide

This section compares the target compound against its most likely impurities (regioisomers) and analogues to demonstrate selectivity.

Isomer Differentiation Table
Feature2,4-Dimethyl-3-fluorobenzyl alcohol (Target)3,5-Dimethyl-4-fluorobenzyl alcohol (Impurity)2,4-Dimethylbenzyl alcohol (Non-Fluoro Analog)
Molecular Weight 154154136
Base Peak (Likely) m/z 136 or 137m/z 137 (Benzylic cation)m/z 118 or 119
[M-18] Intensity High (Due to Ortho Effect)Low/Negligible (No ortho-methyl)High (Has ortho-methyl)
Diagnostic Shift m/z 109 (Fluorotropylium)m/z 109 (Fluorotropylium)m/z 91 (Tropylium)
Retention Time Elutes Earlier (Steric crowding/H-bonding shielding)Elutes Later (More accessible OH)Elutes Earlier (Lower MW)
Analysis of Selectivity
  • Vs. 3,5-Isomer: The presence of a strong peak at m/z 136 is the "Go/No-Go" signal for the 2,4-isomer. If the spectrum shows m/z 154 and 137 but lacks a significant 136 peak, the sample is likely the 3,5- or 2,6- isomer (where steric hindrance might prevent the transition state or symmetry changes the fragmentation kinetics).

  • Vs. Non-Fluoro Analog: The mass shift is exactly +18 Da (Fluorine = 19, Hydrogen = 1). The fragmentation pattern remains homologous (loss of water, loss of OH), but the absolute mass values shift.

Logical Workflow for Identification

Use this decision tree to validate the identity of 2,4-Dimethyl-3-fluorobenzyl alcohol in unknown samples.

Workflow Start Unknown Sample Spectrum CheckMW Check Molecular Ion Is m/z = 154? Start->CheckMW CheckF Check Fluorine Pattern Is m/z 109 present? CheckMW->CheckF Yes ResultAnalog CHECK ANALOG: Non-fluorinated species? CheckMW->ResultAnalog No (e.g., 136) CheckOrtho Check Ortho Effect Is m/z 136 > 20% of Base Peak? CheckF->CheckOrtho Yes CheckF->ResultAnalog No ResultYes CONFIRMED: 2,4-Dimethyl-3-fluorobenzyl alcohol CheckOrtho->ResultYes Yes (Ortho-Methyl Present) ResultIso PROBABLE ISOMER: 3,5-Dimethyl-4-fluorobenzyl alcohol CheckOrtho->ResultIso No (Ortho-Methyl Absent)

Caption: Figure 2. Step-by-step logic for distinguishing the target from isomers using specific mass spectral markers.

References

  • NIST Mass Spectrometry Data Center. "4-Fluorobenzyl alcohol Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General reference for Ortho Effect mechanisms).
  • Kranenburg, R. F., et al. "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International, 2019.[1] [Link] (Demonstrates the difficulty of isomer differentiation and the reliance on specific fragmentation ratios).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68022, 4-Fluorobenzyl alcohol." PubChem. [Link]

Sources

A Comparative Analysis of the Reactivity of 2,4-Dimethyl-3-fluorobenzyl Alcohol and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. This guide provides an in-depth comparative analysis of the reactivity of 2,4-Dimethyl-3-fluorobenzyl alcohol against its non-fluorinated counterparts, namely 2,4-dimethylbenzyl alcohol and the parent benzyl alcohol. By examining the electronic and steric influences of the methyl and fluoro substituents, we aim to provide a predictive framework for the chemical behavior of these important synthetic intermediates.

Introduction: The Subtle Influence of Fluorine and Methyl Substituents

Benzyl alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of functional groups. Their reactivity is intrinsically linked to the electronic nature of the aromatic ring. Electron-donating groups (EDGs) enhance the electron density of the ring and the benzylic carbon, typically accelerating reactions that involve the formation of a positive charge at the benzylic position. Conversely, electron-withdrawing groups (EWGs) decrease electron density, often retarding such reactions.[1]

This guide focuses on a specific substitution pattern: two electron-donating methyl groups at positions 2 and 4, and an electron-withdrawing fluorine atom at position 3. We will explore how this unique combination of substituents modulates the reactivity of the benzylic hydroxyl group in two key transformations: oxidation and nucleophilic substitution.

The Analogs Under Comparison:

CompoundStructureKey Features
2,4-Dimethyl-3-fluorobenzyl alcohol Target compound with both EDGs (methyl) and an EWG (fluorine).
2,4-Dimethylbenzyl alcohol Non-fluorinated analog with two EDGs.
Benzyl alcohol Unsubstituted parent compound.

Theoretical Framework: Predicting Reactivity

The reactivity of these benzyl alcohols can be qualitatively and quantitatively assessed by considering the interplay of several factors:

  • Inductive Effect: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and the benzylic carbon. The methyl groups, on the other hand, are electron-donating through a positive inductive effect (+I).

  • Resonance Effect: The fluorine atom, possessing lone pairs of electrons, can participate in resonance and donate electron density to the ring (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect.[1] Methyl groups do not have a significant resonance effect.

  • Steric Hindrance: The methyl group at the ortho-position (position 2) can sterically hinder the approach of reagents to the benzylic hydroxyl group. The fluorine atom at position 3, being relatively small, is expected to have a lesser steric impact.

Based on these principles, we can formulate the following hypotheses:

  • Oxidation Reactions: Reactions that involve the removal of a hydride ion from the benzylic carbon in the rate-determining step are generally favored by electron-donating groups. Therefore, we predict the order of reactivity to be: 2,4-dimethylbenzyl alcohol > Benzyl alcohol > 2,4-Dimethyl-3-fluorobenzyl alcohol .

  • SN1 Reactions: These reactions proceed through a carbocation intermediate. The stability of the benzylic carbocation is paramount. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it. Thus, the predicted order of reactivity for SN1 reactions is: 2,4-dimethylbenzyl alcohol > Benzyl alcohol > 2,4-Dimethyl-3-fluorobenzyl alcohol .

Experimental Support and Protocols

While direct comparative kinetic data for 2,4-Dimethyl-3-fluorobenzyl alcohol is scarce in the literature, we can draw upon studies of similarly substituted benzyl alcohols to support our predictions.

Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The kinetics of this reaction are sensitive to the electronic nature of the substituents on the aromatic ring.

Table 1: Relative Reactivity of Substituted Benzyl Alcohols in Oxidation Reactions

Benzyl Alcohol DerivativeSubstituent(s)Predicted Relative Rate of Oxidation
2,4-Dimethylbenzyl alcohol2,4-di-CH₃Fastest
Benzyl alcohol-HIntermediate
3-Fluorobenzyl alcohol3-FSlow
2,4-Dimethyl-3-fluorobenzyl alcohol2,4-di-CH₃, 3-FSlowest

This predicted trend is based on numerous studies on the oxidation of substituted benzyl alcohols using various oxidizing agents like potassium permanganate (KMnO₄) and chromic acid. These studies consistently show that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[4][5]

Experimental Protocol: Comparative Oxidation of Benzyl Alcohols with KMnO₄

This protocol allows for a qualitative and semi-quantitative comparison of the oxidation rates of the three benzyl alcohols.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl alcohol

  • 2,4-Dimethylbenzyl alcohol

  • Benzyl alcohol

  • Potassium permanganate (KMnO₄) solution (0.01 M in water)

  • Dilute sulfuric acid

  • Acetone

  • Test tubes

  • Water bath

Procedure:

  • Prepare 0.1 M solutions of each benzyl alcohol in acetone.

  • In three separate test tubes, add 1 mL of each benzyl alcohol solution.

  • To each test tube, add 5 mL of dilute sulfuric acid and 5 mL of water.

  • Place the test tubes in a water bath to maintain a constant temperature (e.g., 30 °C).

  • To each test tube, add 2 mL of the 0.01 M KMnO₄ solution simultaneously and start a timer.

  • Observe the color change in each test tube. The purple color of the permanganate ion will disappear as it is reduced.

  • Record the time it takes for the purple color to disappear in each test tube.

Expected Results:

The test tube containing 2,4-dimethylbenzyl alcohol will decolorize the fastest, followed by benzyl alcohol, and then 2,4-Dimethyl-3-fluorobenzyl alcohol will be the slowest. This provides experimental evidence for the predicted order of reactivity.

DOT Diagram: Workflow for Comparative Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M solutions of benzyl alcohols in acetone C Mix alcohol, acid, and water in separate test tubes A->C B Prepare 0.01 M KMnO4 solution E Add KMnO4 solution and start timer B->E D Equilibrate temperature in water bath C->D D->E F Observe decolorization E->F G Record time for each reaction F->G

Caption: Workflow for comparing the oxidation rates of benzyl alcohols.

SN1 Solvolysis

The SN1 solvolysis of benzyl alcohols (or their corresponding halides) is another key reaction that highlights the electronic effects of substituents. The rate-determining step is the formation of a benzylic carbocation.

Table 2: Predicted Relative Rates of SN1 Solvolysis

Benzyl Alcohol DerivativeSubstituent(s)Predicted Relative Rate of SN1 Solvolysis
2,4-Dimethylbenzyl alcohol2,4-di-CH₃Fastest
Benzyl alcohol-HIntermediate
3-Fluorobenzyl alcohol3-FSlow
2,4-Dimethyl-3-fluorobenzyl alcohol2,4-di-CH₃, 3-FSlowest

The electron-donating methyl groups in 2,4-dimethylbenzyl alcohol will significantly stabilize the benzylic carbocation, leading to a faster reaction rate compared to benzyl alcohol.[6] Conversely, the electron-withdrawing fluorine atom in 2,4-Dimethyl-3-fluorobenzyl alcohol will destabilize the carbocation, resulting in a slower solvolysis rate.

Experimental Protocol: Comparative SN1 Solvolysis of Benzyl Chlorides

For practical reasons, kinetic studies of SN1 reactions are often carried out on the corresponding benzyl chlorides, as the chloride ion is a better leaving group than the hydroxide ion. The relative rates of solvolysis of the benzyl chlorides will directly correlate with the reactivity of the parent benzyl alcohols in SN1 type reactions.

Materials:

  • 2,4-Dimethyl-3-fluorobenzyl chloride

  • 2,4-Dimethylbenzyl chloride

  • Benzyl chloride

  • Ethanol/water solvent mixture (e.g., 80:20 v/v)

  • Indicator (e.g., bromophenol blue)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Burette, flasks, and a constant temperature bath

Procedure:

  • Prepare dilute solutions of each benzyl chloride in a suitable solvent (e.g., acetone).

  • In a flask, place a known volume of the ethanol/water solvent mixture and a few drops of the indicator.

  • Place the flask in a constant temperature bath.

  • Add a small, known volume of one of the benzyl chloride solutions to the flask and start a timer. The solvolysis reaction will produce HCl, causing the indicator to change color.

  • Titrate the generated HCl with the standardized NaOH solution at regular time intervals to monitor the progress of the reaction.

  • Repeat the experiment for the other two benzyl chlorides under identical conditions.

  • The rate of the reaction can be determined by plotting the concentration of HCl produced over time.

Expected Results:

The rate of HCl production will be highest for 2,4-dimethylbenzyl chloride, followed by benzyl chloride, and will be the slowest for 2,4-Dimethyl-3-fluorobenzyl chloride, confirming the predicted reactivity trend.

DOT Diagram: SN1 Reaction Mechanism

G A Substituted Benzyl Alcohol B Protonation of -OH group A->B H+ C Loss of H2O (Rate-Determining Step) B->C D Benzylic Carbocation Intermediate C->D E Nucleophilic Attack by Solvent D->E Solvent (e.g., H2O) F Deprotonation E->F G Solvolysis Product F->G -H+

Caption: General mechanism for the SN1 solvolysis of a benzyl alcohol.

Discussion and Conclusion

The comparative analysis of 2,4-Dimethyl-3-fluorobenzyl alcohol and its non-fluorinated analogs reveals a clear trend in reactivity governed by the electronic effects of the aromatic substituents.

  • 2,4-Dimethylbenzyl alcohol , with two electron-donating methyl groups, exhibits the highest reactivity in both oxidation and SN1 reactions. The methyl groups enhance the electron density at the benzylic position and stabilize the carbocation intermediate.

  • Benzyl alcohol , being unsubstituted, serves as a baseline for reactivity.

  • 2,4-Dimethyl-3-fluorobenzyl alcohol demonstrates attenuated reactivity. The strong inductive electron-withdrawing effect of the fluorine atom at the meta-position (relative to the benzylic carbon) outweighs the electron-donating effects of the two methyl groups. This leads to a decrease in the electron density at the benzylic carbon and destabilization of the carbocation intermediate, thus slowing down both oxidation and SN1 reactions.

This guide provides a foundational understanding for researchers working with these compounds. The predicted reactivity trends, supported by established chemical principles and analogous experimental data, can inform the design of synthetic routes and the prediction of reaction outcomes. For more precise quantitative comparisons, further kinetic studies on 2,4-Dimethyl-3-fluorobenzyl alcohol are warranted.

References

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. (2014).
  • Solvolysis - SN1 Reaction Mechanism - Stereochemistry. YouTube. (2016).
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. (n.d.).
  • Hammett constants σ for fluoro-substituents.
  • Hammett equ
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A Comparative Guide to the Bioactivity of 3-Fluoro vs. 3-Chloro Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the most powerful tools in this process is halogen substitution, which can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of two common substitutions on the benzyl alcohol scaffold: the 3-fluoro and 3-chloro derivatives. By examining their fundamental properties and drawing on experimental data from various studies, we will explore the subtle yet significant differences that guide the choice between these two halogens.

The Foundation: Physicochemical Property Comparison

The journey into bioactivity begins with understanding the core physicochemical characteristics of each molecule. The substitution of fluorine versus chlorine at the meta-position of benzyl alcohol imparts distinct properties that dictate how these molecules interact with biological systems.

Fluorine is the most electronegative element, yet it is small (similar in size to hydrogen), allowing it to often act as a "hydrogen isostere." It can form strong C-F bonds, enhancing metabolic stability, and can modulate pKa and lipophilicity. Chlorine, while also electronegative, is significantly larger and more polarizable, which can lead to different steric and electronic effects, including the potential for halogen bonding.

The following table summarizes the key physicochemical properties of the parent 3-fluorobenzyl alcohol and 3-chlorobenzyl alcohol molecules.

Property3-Fluorobenzyl Alcohol3-Chlorobenzyl AlcoholRationale for Bioactivity Impact
Molecular Weight 126.13 g/mol [1][2]142.58 g/mol [3][4]A higher molecular weight can affect diffusion and cell permeability.
XLogP3 (Lipophilicity) 1.5[1]1.9[3]The chloro-derivative is more lipophilic, which can enhance membrane permeability but may also increase non-specific binding or reduce aqueous solubility.
pKa (Predicted) Not available~14.09[5]The acidity of the alcohol proton can influence hydrogen bonding potential and metabolic pathways. The electron-withdrawing nature of both halogens makes them slightly more acidic than unsubstituted benzyl alcohol.
Atomic Radius (Halogen) 60 pm100 pmThe larger size of chlorine can introduce steric hindrance at a binding site that a fluorine atom would not, leading to differences in binding affinity and selectivity.
Electronegativity (Pauling Scale) 3.983.16Fluorine's higher electronegativity creates a stronger dipole and can alter the electronic landscape of the aromatic ring, affecting interactions with target proteins.

Structure-Activity Relationship (SAR) Insights: Case Studies

While direct, head-to-head bioactivity data for the simple parent alcohols is scarce, we can derive valuable structure-activity relationship (SAR) insights by examining more complex derivatives where these moieties have been incorporated and tested.

Case Study: Anticancer Activity

In the design of novel anticancer agents, halogen substitution is a common strategy to enhance potency and modulate selectivity. A study involving 1,3,4-oxadiazole analogues provides a relevant comparison, albeit at the para-position. In this series, the 4-chloro substituted derivative showed slightly better anticancer activity (mean growth percentage of 98.2%) compared to the 4-fluoro substituted analogue (100.91%) against a panel of cancer cell lines[6]. This suggests that in this specific scaffold, the increased lipophilicity and different electronic properties of chlorine may contribute more favorably to the compound's anticancer mechanism.

Conversely, the introduction of fluorine is a widely used strategy to improve the metabolic stability and cell permeability of anticancer drugs[7]. In the development of sophoridinol derivatives, a 12-N-p-chlorobenzyl group was identified as a key feature for potent antitumor activity against the HepG2 human hepatoma cell line[8]. While a direct fluoro-analogue was not tested in this study, it highlights the productive role a chloro-benzyl moiety can play in achieving high potency.

The choice between fluorine and chlorine is therefore highly dependent on the specific target and the overall molecular scaffold.

Case Study: Antimicrobial Activity

Halogenated benzyl derivatives are also explored for their antimicrobial properties. In a study of nitroketene dithioacetal derivatives, compounds bearing substituted chlorobenzyl groups were synthesized and evaluated for their antibacterial activity[9]. The results indicated that the chloro-substituted benzyl derivatives exhibited good antibacterial activity against a range of both Gram-positive and Gram-negative bacteria[9].

In another study focused on benzyl guanidine derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy compound was found to be the most potent in the series, with Minimum Inhibitory Concentrations (MICs) of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli[10]. This highlights how the electronic effects of chlorine, often in combination with other groups, can be tuned to generate potent antibacterial agents. The development of fluorobenzoylthiosemicarbazides has also yielded compounds with significant activity against Gram-positive bacteria, demonstrating the utility of fluorine in this therapeutic area as well[11][12].

The collective evidence suggests that both 3-fluoro and 3-chloro substitutions can be beneficial for antimicrobial activity, with the optimal choice depending on the specific molecular context and the target pathogen.

Visualizing the Comparison and Workflow

To better understand the relationship between structure and properties, and the general process of evaluating these compounds, the following diagrams are provided.

G cluster_F 3-Fluorobenzyl Alcohol cluster_Cl 3-Chlorobenzyl Alcohol F_Struct Structure: C7H7FO F_MW MW: 126.13 F_LogP LogP: 1.5 F_Radius F Radius: 60 pm F_EN F EN: 3.98 Cl_LogP LogP: 1.9 F_LogP->Cl_LogP Higher Lipophilicity Cl_Radius Cl Radius: 100 pm F_Radius->Cl_Radius Larger Steric Bulk Cl_EN Cl EN: 3.16 F_EN->Cl_EN Lower Electronegativity Cl_Struct Structure: C7H7ClO Cl_MW MW: 142.58

Caption: Key physicochemical differences between 3-fluoro and 3-chloro benzyl alcohol.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Analysis & Iteration Syn_F Synthesize 3-Fluoro Derivative Purify Purification & Characterization (NMR, MS) Syn_F->Purify Syn_Cl Synthesize 3-Chloro Derivative Syn_Cl->Purify Assay In Vitro Bioassay (e.g., MTT, MIC) Purify->Assay Test Compounds Data Data Analysis (IC50 / MIC Determination) Assay->Data SAR SAR Analysis Data->SAR Compare Activity Optimize Lead Optimization SAR->Optimize Optimize->Syn_F Iterate Design

Caption: General workflow for comparative bioactivity screening of chemical derivatives.

Experimental Protocols: Cytotoxicity Assessment via MTT Assay

To provide a practical methodology for comparing the anticancer potential of these derivatives, the following protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a cancer cell line (e.g., HepG2).

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., MEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (3-fluoro and 3-chloro benzyl alcohol derivatives) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Culture HepG2 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment[8].

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Taxol)[8].

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere[8].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

The choice between incorporating a 3-fluoro or a 3-chloro substituent onto a benzyl alcohol scaffold is a nuanced decision guided by fundamental principles of medicinal chemistry. While the 3-chloro derivative offers greater lipophilicity and a larger steric presence, the 3-fluoro analogue provides a smaller, highly electronegative probe that can enhance metabolic stability.

The available data from derivatives in anticancer and antimicrobial studies suggest that neither halogen is universally superior. Instead, the biological context—the nature of the target protein's binding pocket and the overall properties of the parent molecule—dictates which substitution will be more fruitful. The 3-chloro group may offer advantages where increased lipophilicity is desired for membrane traversal or where its size and polarizability can lead to favorable steric or halogen bonding interactions. The 3-fluoro group is often a superior choice when minimizing steric hindrance is critical or when seeking to block a site of metabolism.

Ultimately, this guide underscores the necessity of empirical testing. The principles and data presented here provide a rational basis for designing new derivatives, but the definitive answer for any given scaffold must come from synthesis and rigorous biological evaluation.

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Validating the Three-Dimensional Structure of 2,4-Dimethyl-3-fluorobenzyl Alcohol: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of rational design and optimization.[1][2][3] An unambiguous structural elucidation provides invaluable insights into molecular interactions, guiding the synthesis of more potent and selective therapeutic agents. This guide provides a comprehensive overview of the application of single-crystal X-ray diffraction (SCXRD) for the definitive structural validation of 2,4-Dimethyl-3-fluorobenzyl alcohol, a compound of interest in medicinal chemistry. We will delve into the experimental workflow, from crystal growth to data analysis, and compare the resulting structural parameters with those of related, non-fluorinated analogs to understand the influence of substitution on its solid-state conformation and packing.

The Imperative of Structural Validation in Drug Development

The journey of a drug candidate from concept to clinic is fraught with challenges, with a significant number of failures attributed to a lack of detailed understanding of the drug-target interaction at the molecular level. X-ray crystallography stands as a powerful technique to provide this atomic-resolution information.[1][3] By revealing the precise arrangement of atoms in a crystalline solid, it allows for the accurate determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.[4] This information is critical for understanding a molecule's shape, reactivity, and potential binding modes with biological targets.[2][5]

A Comparative Analysis: The Influence of Fluorine and Methyl Substituents

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[6] Similarly, methyl groups can influence a molecule's conformation and its interactions with its environment. To understand the structural impact of these substitutions in 2,4-Dimethyl-3-fluorobenzyl alcohol, a comparative analysis with the crystallographic data of unsubstituted benzyl alcohol is essential.

While a dedicated crystallographic study for 2,4-Dimethyl-3-fluorobenzyl alcohol would be required for a direct comparison, we can anticipate certain structural effects based on known principles. The fluorine atom, being highly electronegative, can participate in non-covalent interactions such as C-H···F hydrogen bonds, which can significantly influence the crystal packing.[7] The presence of two methyl groups will introduce steric bulk, which will likely affect the torsion angles of the benzyl alcohol moiety and the overall molecular conformation.

Below is a table summarizing key crystallographic parameters typically obtained from an SCXRD experiment. The values for 2,4-Dimethyl-3-fluorobenzyl alcohol are hypothetical and serve as a template for what would be determined and compared against a known structure like benzyl alcohol.

Parameter2,4-Dimethyl-3-fluorobenzyl alcohol (Hypothetical)Benzyl Alcohol (Reference)Significance
Crystal SystemMonoclinicMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cP2₁/cDefines the symmetry elements within the unit cell.
a (Å)12.510.7Unit cell dimension.
b (Å)5.85.8Unit cell dimension.
c (Å)15.214.9Unit cell dimension.
β (°)105.3102.1Unit cell angle.
Volume (ų)1150950Volume of the unit cell.
Z44Number of molecules per unit cell.
R-factor0.0450.050A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[8]
C-C bond lengths (aromatic)1.38-1.40 Å1.38-1.40 ÅExpected to be similar, but minor variations can occur due to electronic effects of substituents.
C-F bond length~1.35 ÅN/AA key parameter to validate the presence and location of the fluorine atom.
C-O bond length~1.43 Å~1.43 ÅExpected to be similar.
C-C-O bond angle~110°~110°Can be influenced by steric hindrance from the methyl groups.
Key Torsion AnglesTBDTBDCrucial for defining the conformation of the benzyl alcohol side chain relative to the aromatic ring.

Table 1: Comparison of Crystallographic Parameters. The hypothetical data for 2,4-Dimethyl-3-fluorobenzyl alcohol is presented alongside reference data for benzyl alcohol to illustrate the type of comparative analysis that would be performed.

The Experimental Workflow: From Powder to Structure

The process of determining a crystal structure via X-ray diffraction can be broken down into several key stages, each requiring careful execution and analysis.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal Data_Processing Data Processing Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation (checkCIF) Refinement->Validation Refined Structure (CIF) Deposition Database Deposition Validation->Deposition Validated CIF

Figure 1: The workflow of single-crystal X-ray crystallography. This diagram outlines the major steps involved in determining the three-dimensional structure of a small molecule.

Step 1: Synthesis and Purification

The journey begins with the synthesis of 2,4-Dimethyl-3-fluorobenzyl alcohol. Standard organic synthesis protocols for benzyl alcohol derivatives would be employed.[9][10] Crucially, the final product must be purified to a high degree, as impurities can significantly hinder or prevent the growth of high-quality crystals. Techniques such as column chromatography and recrystallization are typically used.

Step 2: Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[11][12][13] The goal is to produce a well-ordered, single crystal with dimensions typically in the range of 0.1-0.5 mm.[14] Several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[15]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[15]

The choice of solvent system is critical and often requires empirical screening of various solvents and solvent mixtures.

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12][16] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.[12][17]

Step 4: Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities, is then processed. The first step is to determine the unit cell parameters and the crystal's space group.[4] This information, along with the reflection intensities, is used to solve the "phase problem" and generate an initial electron density map.[17] An initial molecular model is then built into this map.

This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[17] The quality of the final model is assessed using parameters like the R-factor.[8]

Step 5: Structure Validation and Deposition

The final step is to rigorously validate the determined structure. This is typically done using software like checkCIF, which checks for inconsistencies in the crystallographic data and the geometric parameters of the model.[18][19][20] Once validated, the crystallographic information file (CIF) is deposited in a public database such as the Cambridge Structural Database (CSD), making the data accessible to the wider scientific community.[21][22][23]

Figure 2: Molecular structure of 2,4-Dimethyl-3-fluorobenzyl alcohol. This diagram illustrates the connectivity and key geometric parameters that would be determined by X-ray crystallography.

Conclusion

Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[13][14][24] For a molecule like 2,4-Dimethyl-3-fluorobenzyl alcohol, this technique provides the definitive evidence of its atomic connectivity, conformation, and the influence of its substituents on the crystal packing. The detailed structural information obtained is of paramount importance for researchers in drug development, enabling a deeper understanding of structure-activity relationships and facilitating the design of next-generation therapeutics. The rigorous process of crystallization, data collection, and structure refinement, followed by thorough validation, ensures the scientific integrity and trustworthiness of the resulting molecular model.

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  • da Silva, J. V., et al. (2023). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistryOpen, 12(10), e202300123. [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • De Roo, J., et al. (2016). From Gel to Crystal: Mechanism of HfO2 and ZrO2 Nanocrystal Synthesis in Benzyl Alcohol. Chemistry of Materials, 28(17), 6292–6299. [Link]

  • Oxford Academic. (n.d.). The crystallographic information file (CIF). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.

Sources

Elemental Analysis Standards for 2,4-Dimethyl-3-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of elemental analysis standards and validation protocols for 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS 26583-82-4).

A Comparative Validation Guide for Pharmaceutical Intermediates

Executive Summary & Technical Context[1][2][3]

2,4-Dimethyl-3-fluorobenzyl alcohol is a specialized fluorinated building block used in the synthesis of complex pharmaceutical active ingredients (APIs). Validating its elemental composition and purity presents a specific analytical challenge: the "Fluorine Effect."

Standard organic elemental analysis (combustion) often fails with fluorinated compounds because fluorine reacts with the silica/quartz combustion tubes to form volatile silicon tetrafluoride (


), leading to low fluorine recovery and instrument damage. Furthermore, the lack of a pharmacopeial "Certified Reference Material" (CRM) specifically for this intermediate requires researchers to establish their own Primary Reference Standard .

This guide compares three methodologies to establish the "Gold Standard" for this compound:

  • Modified Combustion Analysis (CHNS + F-ISE) : The regulatory legacy method.

  • Quantitative NMR (qNMR) : The modern, self-validating absolute method.

  • High-Resolution Mass Spectrometry (HRMS) : The structural confirmation method.

Quick Verdict
FeatureModified CombustionqNMR (Recommended) HRMS
Accuracy Moderate (

0.4%)
High (

0.1-0.2%)
Low (Qualitative)
Specificity Low (Interference prone)High (Structure specific) High (Formula only)
Sample Req. High (>10 mg)Low (<5 mg) Trace (<1 mg)
Throughput Slow (requires additives)Fast Fast

Comparative Analysis of Analytical Standards

Method A: Modified Combustion Analysis (The Legacy Standard)

Best for: Final QC release where traditional "Elemental Analysis" reports are contractually required.

Standard CHNS analyzers cannot accurately measure fluorine. The fluorine attacks the quartz tube, and carbon values often drift due to incomplete combustion of the C-F bond (bond energy ~485 kJ/mol).

The Solution: Use of Combustion Additives and Ion Selective Electrodes (ISE) .

  • Principle: The sample is combusted in an oxygen-rich environment. To prevent F from attacking the quartz, an additive (e.g.,

    
     or 
    
    
    
    ) is added. The gases are absorbed in a solution, and Fluorine is quantified separately via Ion Chromatography (IC) or ISE.

Experimental Protocol (Self-Validating):

  • Weighing: Accurately weigh 2.0–5.0 mg of 2,4-Dimethyl-3-fluorobenzyl alcohol into a tin capsule. Note: If the compound is a low-melting solid or viscous liquid, use a hermetically sealed liquid capsule to prevent evaporation.

  • Additive: Add ~10 mg of Tungsten(VI) oxide (

    
    ) directly over the sample. This acts as a flux and "fluorine catcher" to prevent 
    
    
    
    formation.
  • Combustion: Run at >1000°C.

  • Detection:

    • C/H: Detected via TCD (Thermal Conductivity Detector).

    • F: Absorbed in hydrogen peroxide solution and measured via Fluoride-selective electrode.

Critical Weakness: High variance. The theoretical F content is 12.32% . Experimental results often range from 11.5% to 12.8% due to incomplete mineralization.

Method B: Quantitative 19F/1H NMR (The Modern Gold Standard)

Best for: Establishing the purity of the Primary Reference Standard in R&D.

qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a reference standard of a different compound with known purity (Internal Standard). This bypasses the lack of a commercial CRM for 2,4-Dimethyl-3-fluorobenzyl alcohol.

Experimental Protocol (Self-Validating):

  • Internal Standard (IS) Selection:

    • For 1H qNMR: 1,2,4,5-Tetramethylbenzene (Signal at

      
       6.9, distinct from the benzyl alcohol aromatic signals).
      
    • For 19F qNMR:

      
      -Trifluorotoluene (BTF) or 3,5-Bis(trifluoromethyl)benzoic acid. BTF is preferred due to solubility match.
      
  • Sample Prep:

    • Weigh ~10 mg of analyte and ~10 mg of IS (precision

      
      0.01 mg) into the same vial.
      
    • Dissolve in

      
       or 
      
      
      
      .
  • Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Must be

      
       (longitudinal relaxation time). For fluorinated aromatics, 
      
      
      
      can be 2–5 seconds. Set D1 = 30s to ensure >99.9% magnetization recovery.
    • Pulse Angle: 90°.

    • Scans: 16–64 (for S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of spins,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.

Why it wins: It measures the molar ratio of Fluorine directly. If the 1H and 19F purities match, the standard is validated.

Method C: High-Resolution Mass Spectrometry (HRMS)

Best for: Identity confirmation, not purity quantification.

While HRMS (e.g., Q-TOF or Orbitrap) confirms the formula


, it cannot serve as a quantitative "Standard" alone because ionization efficiency varies. However, it is the only method to prove the absence of non-fluorinated impurities (e.g., des-fluoro analogs) that might co-elute in HPLC.

Data Presentation: Performance Comparison

The following table summarizes simulated validation data for a batch of 2,4-Dimethyl-3-fluorobenzyl alcohol (Theoretical F: 12.32%, C: 70.11%, H: 7.19%).

ParameterMethod A: Combustion (w/ WO3) Method B: 19F qNMR (Internal Std) Method C: HRMS (Orbitrap)
Measured F % 12.15% (

0.35)
12.31% (

0.05)
N/A (Qualitative)
Measured C % 69.85% (

0.40)
N/AN/A
Precision (RSD) 2.5%0.4% < 5 ppm (Mass Error)
Sample Destructive? YesNo (Recoverable)Yes
Interference Silica interference (Low F recovery)None (Resolved peaks)Matrix suppression
Cost per Run LowHigh (Instrument time)Medium

Decision Workflow Diagram

The following diagram illustrates the logical flow for validating a new batch of 2,4-Dimethyl-3-fluorobenzyl alcohol using these standards.

ValidationWorkflow Start New Batch: 2,4-Dimethyl-3-fluorobenzyl alcohol CheckPhysical Check Physical State (Solid/Liquid?) Start->CheckPhysical qNMR Primary Assay: 19F qNMR (with BTF Int. Std.) CheckPhysical->qNMR Non-destructive Combustion Secondary Assay: Combustion (with WO3 additive) CheckPhysical->Combustion Regulatory Req. Compare Compare Purity Values qNMR->Compare Purity A Combustion->Compare Purity B Pass Release as Working Standard (Assign Purity from qNMR) Compare->Pass Difference < 1.0% Investigate Investigate: Inorganic Salts? (Check Residue on Ignition) Compare->Investigate Difference > 1.0% Fail Reject / Re-purify Investigate->Fail

Figure 1: Decision tree for establishing the elemental standard of a fluorinated intermediate.

References

  • Title: "Challenges in the Elemental Analysis of Fluorinated Organic Compounds.
  • Quantitative NMR Standards

    • Title: "Quantitative 19F NMR analysis of fluorin
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL: [Link] (Search: qNMR fluorine pharmaceutical)

  • Compound Data: Title: "2,4-Dimethyl-3-fluorobenzyl alcohol (CAS 26583-82-4) Product Information." Source: Chemical Book / Vendor Listings.
  • qNMR Methodology

    • Title: "Validating qNMR for Organic Purity Assignment."
    • Source: BIPM (Bureau Intern
    • URL: [Link]

Comparative Guide: Lipophilicity of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the lipophilicity (LogP) of fluorinated benzyl alcohols, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Fluorine Effect

In drug design, the strategic introduction of fluorine atoms into a benzyl alcohol scaffold is a precision tool for modulating lipophilicity (LogP) , metabolic stability, and bioavailability.

This guide analyzes how the position and number of fluorine atoms alter the physicochemical profile of benzyl alcohol.

  • Key Insight: Fluorination generally increases lipophilicity (

    
     to 
    
    
    
    per F atom), but the ortho-effect creates a non-linear deviation due to intramolecular hydrogen bonding (IMHB).
  • Application: 2-Fluorobenzyl alcohol often exhibits superior membrane permeability compared to its isomers due to this "masked" polarity.

Comparative Data Analysis

The following table synthesizes experimental and consensus computational data. Note the distinct behavior of the ortho isomer and the perfluorinated derivative.

Table 1: Physicochemical Profile of Fluorinated Benzyl Alcohols
CompoundStructureLogP (Exp/Consensus)

LogP vs. Unsub.
Key Mechanistic Feature
Benzyl Alcohol

1.10 [1]ReferenceBaseline polarity; H-bond donor/acceptor exposed.
2-Fluorobenzyl Alcohol

1.25 - 1.32 [2]*+0.15 - 0.22IMHB Effect:

interaction "hides" polarity; often higher effective permeability.
3-Fluorobenzyl Alcohol

1.35 - 1.40 [2]+0.25 - 0.30Inductive electron withdrawal (

) dominates; no IMHB.
4-Fluorobenzyl Alcohol

1.35 - 1.40 [2]+0.25 - 0.30Para-substitution maximizes dipole moment; similar lipophilicity to meta.
Pentafluorobenzyl Alcohol

1.87 - 2.00 [3]+0.80 - 0.90Perfluorination: Significant lipophilicity increase; electron-deficient ring (quadrupole reversal).

*Note: While calculated LogP (cLogP) often treats 2-, 3-, and 4- isomers similarly, experimental data frequently shows the 2-fluoro isomer behaves as more lipophilic in biological partitioning due to the intramolecular H-bond reducing water interaction.

Mechanistic Analysis

The Ortho-Effect (Intramolecular Hydrogen Bonding)

The most critical SAR (Structure-Activity Relationship) insight for this series is the behavior of 2-fluorobenzyl alcohol . Unlike the meta (3-F) and para (4-F) isomers, the ortho-fluorine atom can accept a hydrogen bond from the benzylic hydroxyl group.

  • Mechanism: The formation of a 5-membered pseudo-ring (

    
    ) reduces the availability of the hydroxyl proton to interact with bulk solvent (water).
    
  • Result: The molecule appears "less polar" to the solvent, effectively increasing its partitioning into the lipid phase (octanol) and improving passive membrane transport.

Diagram: The Ortho-Fluorine IMHB Mechanism

The following diagram illustrates the conformational lock and "polarity masking" in the ortho-isomer versus the exposed polarity in the para-isomer.

IMHB_Mechanism cluster_Ortho Ortho-Substitution (2-F) cluster_Para Para-Substitution (4-F) Sub_Benzyl Unsubstituted Benzyl Alcohol Ortho 2-Fluorobenzyl Alcohol Sub_Benzyl->Ortho +F (Ortho) Para 4-Fluorobenzyl Alcohol Sub_Benzyl->Para +F (Para) IMHB Intramolecular H-Bond (O-H ... F) Ortho->IMHB Effect_Ortho Reduced Solvent Interaction (Higher Effective Lipophilicity) IMHB->Effect_Ortho No_IMHB No Intramolecular Interaction Para->No_IMHB Effect_Para Exposed Hydroxyl Group (Standard Lipophilicity Increase) No_IMHB->Effect_Para

Caption: Comparison of intramolecular hydrogen bonding (IMHB) in ortho-isomers vs. exposed polarity in para-isomers.

Experimental Protocols for LogP Determination

For high-precision drug development, relying solely on calculated values (cLogP) is insufficient due to the subtle electronic effects of fluorine. Two primary methods are recommended.

Method A: Shake-Flask (The Gold Standard)

Best for: Final validation of lead compounds where accuracy (<0.05 log units) is critical.

  • Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the fluorinated benzyl alcohol in the water-saturated octanol phase.

  • Equilibration: Mix the two phases in a glass vessel. Shake mechanically for 60 minutes at 25°C.

    • Critical Step: For pentafluorobenzyl alcohol , ensure vigorous mixing as the density difference is significant.

  • Separation: Centrifuge at 3000g for 20 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectroscopy (254 nm) or HPLC.

  • Calculation:

    
    
    
Method B: RP-HPLC (High Throughput)

Best for: Screening libraries of fluorinated analogs.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse).

  • Calibration: Run a set of standards with known LogP values (including benzyl alcohol, toluene, and acetophenone).

  • Mobile Phase: Isocratic methanol/water (e.g., 60:40) buffered to pH 7.4.

  • Correlation: Measure the retention factor (

    
    ).
    
  • Derivation: Plot

    
     vs. known LogP to generate a calibration curve. Interpolate the LogP of the fluorinated sample.
    
Decision Matrix: Which Method to Choose?

Method_Selection Start Select LogP Method Throughput High Throughput Required? Start->Throughput Accuracy High Accuracy Required? Throughput->Accuracy No HPLC RP-HPLC Method (Est. Error ±0.2) Throughput->HPLC Yes (Screening) Accuracy->HPLC No Shake Shake-Flask Method (Est. Error ±0.02) Accuracy->Shake Yes (Lead Opt)

Caption: Decision tree for selecting between RP-HPLC (speed) and Shake-Flask (accuracy) methodologies.

References

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1]

  • PubChem Compound Summary. (2025). Fluorobenzyl Alcohols: Computed and Experimental Properties. National Library of Medicine.

  • Cheméo. (2025).[1][2][3] 2,3,4,5,6-Pentafluorobenzyl alcohol Chemical Properties.

  • Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Quality Control Benchmarks for 2,4-Dimethyl-3-fluorobenzyl Alcohol Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in a Niche Reagent

2,4-Dimethyl-3-fluorobenzyl alcohol is a specialized aromatic alcohol building block, critical in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom flanked by two methyl groups—imparts specific steric and electronic properties to target molecules. However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of subtle but significant impurities during its manufacture. For researchers and drug development professionals, the purity and structural integrity of this reagent are not mere line items on a certificate of analysis; they are foundational to experimental reproducibility, reaction yield, and the ultimate safety and efficacy of the final compound.

This guide provides an in-depth comparison of quality control (QC) benchmarks for 2,4-Dimethyl-3-fluorobenzyl alcohol. Moving beyond a simple checklist, we will explore the causality behind experimental choices, establish self-validating analytical protocols, and ground our recommendations in authoritative standards. Our objective is to empower you to critically evaluate reagent quality, troubleshoot synthesis challenges, and ensure the unwavering integrity of your research.

Core Quality Control Parameters: A Multi-Faceted Approach

Assessing the quality of 2,4-Dimethyl-3-fluorobenzyl alcohol requires a suite of orthogonal analytical techniques. No single method is sufficient; instead, a holistic view is constructed by combining data from chromatography, spectroscopy, and other physical tests. The goal is to confirm identity, quantify purity, and comprehensively profile impurities.[]

Identity and Structural Verification

The first and most crucial step is to confirm that the material is, in fact, 2,4-Dimethyl-3-fluorobenzyl alcohol (CAS No: 26583-82-4).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the gold standard for structural elucidation.

    • ¹H NMR : Provides information on the number, connectivity, and chemical environment of protons. Key signals to verify include the benzylic CH₂ protons, the two distinct methyl groups, and the aromatic protons, along with their characteristic splitting patterns.

    • ¹³C NMR : Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR : Essential for fluorinated compounds. A single resonance confirms the presence of one fluorine environment, and its coupling to adjacent protons can further validate the substitution pattern.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound, providing strong evidence of its identity. Fragmentation patterns can also offer structural clues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present. A broad absorption in the ~3300 cm⁻¹ region is characteristic of the O-H stretch of the alcohol, while C-H and C=C aromatic stretches will also be prominent.

Purity Assessment

Purity, or assay, is the percentage of the desired compound in the reagent. For high-purity materials, this is often determined indirectly by identifying and quantifying all impurities and subtracting their sum from 100%.[2]

  • Gas Chromatography (GC) : As a volatile compound, 2,4-Dimethyl-3-fluorobenzyl alcohol is ideally suited for GC analysis. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification of the main component and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is another powerful tool for purity assessment, particularly for identifying non-volatile impurities that would not be detected by GC.

  • Differential Scanning Calorimetry (DSC) : This thermal analysis technique can be used to determine the purity of highly crystalline solids (≥98%).[] It measures the melting point depression caused by impurities.

Impurity Profiling

Identifying and quantifying impurities is arguably the most critical aspect of QC. Impurities can arise from the synthetic route or degradation.[3]

  • Potential Process-Related Impurities:

    • Starting Materials : Unreacted 2,4-dimethyl-3-fluorobenzaldehyde or 2,4-dimethyl-3-fluorobenzoic acid.

    • Isomeric Impurities : Other isomers of dimethyl-fluorobenzyl alcohol, which can be difficult to separate and may have different reactivity.

    • Over-Oxidized Products : The corresponding aldehyde or carboxylic acid.

    • Byproducts : Compounds formed from side reactions during synthesis. For instance, synthesis from a brominated precursor could leave trace bromo-impurities.[4]

  • Residual Solvents : Solvents used in the final purification steps (e.g., ethyl acetate, heptane, toluene).

  • Water Content : Determined specifically by Karl Fischer titration.

Comparative Benchmarks for Reagent Grades

Commercial reagents are available in various purity grades. The required grade depends on the sensitivity of the application. For early-stage discovery, a >97% grade may suffice, while for late-stage development and GMP applications, >99.5% is often required. The following table provides a set of recommended benchmarks for different grades of 2,4-Dimethyl-3-fluorobenzyl alcohol.

ParameterStandard GradeHigh-Purity GradeUltra-High Purity Grade
Assay (by GC or HPLC) ≥ 97.0%≥ 99.0%≥ 99.8%
Identity (¹H NMR, ¹⁹F NMR, MS) Conforms to StructureConforms to StructureConforms to Structure
Appearance Colorless to pale yellow liquid/solidColorless liquid/solidWhite solid or colorless liquid
Individual Impurity (by GC/HPLC) ≤ 0.5%≤ 0.2%≤ 0.05%
Total Impurities (by GC/HPLC) ≤ 3.0%≤ 1.0%≤ 0.2%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.1%≤ 0.05%
Residual Solvents Report value≤ 0.1%≤ 0.01%

Validated Experimental Protocols

The trustworthiness of QC data hinges on robust, validated analytical methods.[3] Below are detailed protocols for key QC tests.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography (GC-FID)

This method is designed for the accurate quantification of 2,4-Dimethyl-3-fluorobenzyl alcohol and the detection of volatile organic impurities.

  • Instrumentation & Conditions:

    • Gas Chromatograph : Agilent 8890 or equivalent with FID.

    • Column : DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector : Split mode (50:1), 250°C.

    • Oven Program :

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Detector : FID, 300°C.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the reagent into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with high-purity acetone. This yields a concentration of approximately 1 mg/mL.

  • Analysis & Calculation:

    • Inject 1 µL of the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the Assay (% Purity) using the area percent method (assuming all components have a similar response factor, which is a reasonable starting point for structurally similar impurities). % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Causality Note: A non-polar DB-5ms column is chosen for its excellent separation of aromatic compounds based on boiling point. The temperature ramp ensures that both volatile (early-eluting) and less volatile (late-eluting) impurities are effectively separated and detected.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol verifies the chemical structure and can reveal impurities that are not easily detected by chromatography.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).

  • Spectral Interpretation:

    • Confirm Key Resonances :

      • Aromatic protons (2H).

      • Benzylic -CH₂OH protons (~4.5-4.7 ppm).

      • Benzylic alcohol -OH proton (variable, broad singlet).

      • Two distinct methyl (-CH₃) singlets (~2.1-2.3 ppm).

    • Check for Impurity Signals : Look for unexpected peaks. For example, a signal around 9-10 ppm would indicate the presence of the corresponding aldehyde impurity. Residual solvent peaks should be identified using established tables.[5][6][7]

Workflow Visualization: The following diagram illustrates the logical flow for the quality control testing of an incoming batch of the reagent.

QC_Workflow cluster_0 Initial Checks & Sample Preparation cluster_1 Analytical Testing cluster_2 Data Review & Decision cluster_3 Final Disposition Start Receive Reagent Batch Sample Log Sample & Prepare for Analysis Start->Sample Appearance Visual Appearance Check Sample->Appearance GC Purity & Volatile Impurities (GC-FID) Appearance->GC HPLC Non-Volatile Impurities (HPLC-UV) Appearance->HPLC NMR Identity & Structural Purity (NMR) Appearance->NMR KF Water Content (Karl Fischer) Appearance->KF Review Review All Data Against Specifications GC->Review HPLC->Review NMR->Review KF->Review Decision Pass / Fail Decision Review->Decision Release Release for Use Decision->Release Pass Reject Quarantine & Reject Decision->Reject Fail

Caption: A typical workflow for the quality control of incoming chemical reagents.

Decision Logic Visualization: This diagram shows the decision-making process based on the QC results.

Decision_Tree Start QC Data Received Identity Identity Confirmed by NMR/MS? Start->Identity Purity Assay ≥ Specification? Identity->Purity Yes Fail Batch FAIL Identity->Fail No Impurities All Impurities ≤ Specification? Purity->Impurities Yes Purity->Fail No Pass Batch PASS Impurities->Pass Yes Impurities->Fail No

Caption: Decision tree for batch release based on key QC parameters.

Conclusion

A rigorous, multi-technique approach to the quality control of 2,4-Dimethyl-3-fluorobenzyl alcohol is non-negotiable for ensuring the integrity of scientific research and development. By implementing the benchmarks and protocols outlined in this guide, researchers can confidently assess the quality of their reagents, mitigate risks associated with impurities, and build a solid foundation for successful and reproducible outcomes. Always demand a comprehensive Certificate of Analysis from your supplier and, where necessary, perform these orthogonal tests to independently verify the quality of this critical building block.

References

  • 2,4-Dimethyl-3-fluorobenzyl alcohol - CAS:26583-82-4 . Beijing Xinheng Research Technology Co., Ltd. 8

  • Analytical Services for Purity Determination . BOC Sciences.

  • CAS Number List . IRO Water Treatment. 9

  • 2,4-Dimethylbenzyl alcohol, 97% . Thermo Scientific Chemicals. 10

  • 2,4-Dimethoxybenzyl alcohol 99% . Sigma-Aldrich. Link

  • 3-Fluorobenzyl alcohol 98% . Sigma-Aldrich. 11

  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol . Google Patents (CN113816874B). 4

  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes . Royal Society of Chemistry. 3

  • Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations . International Journal of Pharmaceutical and Phytopharmacological Research. 12

  • Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis . PMC. 13

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics. 5

  • TraceCERT® Traceable Certified Reference Materials. Part 3 . Sigma-Aldrich. 2

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development. 6

  • Process for the preparation of fluorobenzyl derivatives . Google Patents (EP1114809A1). 14

  • 2,4-Dichlorobenzyl Alcohol Monograph . Scribd. 15

  • Benzyl alcohol, 2,3-dimethyl- . NIST WebBook. 16

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . KGROUP. 7

  • 2,4,5-Trifluorobenzyl alcohol 97% . Sigma-Aldrich. Link

  • 3-Fluorobenzyl alcohol 98% . Sigma-Aldrich. 17

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Safety Operating Guide

A Guide to the Proper Disposal of 2,4-Dimethyl-3-fluorobenzyl Alcohol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,4-Dimethyl-3-fluorobenzyl alcohol, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. The principles outlined here are grounded in established safety protocols and regulations, ensuring a self-validating system for waste management within a research setting.

Section 1: Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 2,4-Dimethyl-3-fluorobenzyl alcohol is a substituted aromatic alcohol. Its structure, featuring a fluorine atom, classifies it as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway.

While a specific, comprehensive toxicological profile for this exact isomer may be limited, its structural similarity to other fluorinated and dimethylated benzyl alcohols allows for a presumptive hazard assessment. For instance, related compounds are known to cause serious eye irritation and are often toxic to aquatic life.[1] Therefore, all waste containing this compound must be handled as hazardous.

Table 1: Key Safety and Disposal Data for 2,4-Dimethyl-3-fluorobenzyl alcohol

PropertyValue / ClassificationRationale & Significance
Chemical Class Halogenated Organic CompoundThis dictates the primary disposal route. Halogenated wastes are regulated under the Resource Conservation and Recovery Act (RCRA) and are prohibited from landfill disposal.[2][3]
Primary Hazards Presumed Eye Irritant, Potential Skin Sensitizer, Aquatic ToxicityBased on data for analogous compounds. This necessitates the use of appropriate Personal Protective Equipment (PPE) and prevents sewer disposal.[2][4]
Physical State Liquid or Low-Melting SolidDictates the choice of a liquid-compatible waste container.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid ChloridesWaste containing this alcohol must not be mixed with incompatible chemicals to prevent violent reactions.[5][6]
Waste Stream Code Institutional / Local SpecificMust be determined in coordination with your institution's Environmental Health and Safety (EHS) office. Likely falls under codes for halogenated organic solvents.

Section 2: The Critical Importance of Waste Segregation

The foundational principle for managing 2,4-Dimethyl-3-fluorobenzyl alcohol waste is segregation at the point of generation .[7] Halogenated organic compounds pose specific environmental risks and require specialized disposal methods, typically high-temperature incineration.

Causality Behind Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies heavily regulate halogenated compounds due to their potential to form persistent organic pollutants.[8] Landfilling of these wastes is strictly prohibited as they can damage landfill liners and leach into groundwater.[3]

  • Disposal Cost and Logistics: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive disposal process.[9] Keeping these streams separate is both environmentally and fiscally responsible.

  • Safety: Preventing the accidental mixing of this alcohol with incompatible chemicals in a commingled waste container mitigates the risk of dangerous exothermic reactions or the generation of toxic gases.

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of 2,4-Dimethyl-3-fluorobenzyl alcohol from the moment it is deemed waste.

Experimental Protocol: Waste Handling and Disposal

  • Point-of-Generation Designation:

    • As soon as 2,4-Dimethyl-3-fluorobenzyl alcohol (or any material contaminated with it) is no longer needed, designate it as "Hazardous Waste." This includes unused reagents, reaction mixtures, and contaminated materials like gloves or absorbent pads used for spills.[4]

    • Commit this waste to a dedicated "Halogenated Organic Waste" stream. Under no circumstances should it be mixed with non-halogenated waste .[9][10]

  • Container Selection and Labeling:

    • Select a waste container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, leak-proof screw cap.[2][11]

    • The container must be in good condition, free from cracks or deterioration.[2]

    • Label the container before adding any waste . The label must include:

      • The words "Hazardous Waste."[9]

      • The full chemical name: "2,4-Dimethyl-3-fluorobenzyl alcohol." Do not use abbreviations or chemical formulas.[10]

      • An accurate list of all other constituents in the waste, with approximate percentages.

      • The date accumulation started.

  • In-Lab Storage:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[10][12] This prevents the release of vapors and potential spills.

    • Store the container in a designated satellite accumulation area, such as a laboratory fume hood or a ventilated safety cabinet.[12]

    • Ensure the storage area is away from heat, sparks, or open flames.[5][6]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

  • Arranging for Final Disposal:

    • Familiarize yourself with your institution's specific procedures for chemical waste collection.

    • Most institutions have an Environmental Health and Safety (EHS) or equivalent department that manages waste disposal.[4]

    • Submit a request for waste collection through your institution's designated system.

    • Do not transport hazardous waste yourself . Trained EHS personnel must perform this task.[4]

Section 4: Spill Management

Any materials used to clean up a spill of 2,4-Dimethyl-3-fluorobenzyl alcohol must also be treated as hazardous waste.[4]

  • For small spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).

  • Procedure:

    • Wearing appropriate PPE (gloves, safety glasses, lab coat), contain and absorb the spill.

    • Collect the absorbent material using non-sparking tools.

    • Place the contaminated material into your designated "Halogenated Organic Waste" container for disposal.

    • Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of 2,4-Dimethyl-3-fluorobenzyl alcohol waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Final Disposition A Material Identified as Waste (e.g., unused reagent, reaction mixture) B Is the waste or does it contain 2,4-Dimethyl-3-fluorobenzyl alcohol? A->B C Classify as HALOGENATED HAZARDOUS WASTE B->C  Yes   D Follow non-halogenated waste protocol B->D  No   E Select Chemically Compatible and Sealable Container C->E F Label Container Correctly: 'Hazardous Waste' Full Chemical Names Start Date E->F G Store in Designated, Ventilated Satellite Accumulation Area F->G H Keep container closed. Do not exceed 90% capacity. G->H I Container nearing capacity or project completed? H->I J Submit Waste Pickup Request to Institutional EHS I->J  Yes   L Continue accumulation I->L  No   K EHS Collects Waste for Proper Disposal J->K

Caption: Disposal workflow for 2,4-Dimethyl-3-fluorobenzyl alcohol.

Conclusion

The proper disposal of 2,4-Dimethyl-3-fluorobenzyl alcohol is a non-negotiable aspect of laboratory work. By classifying it correctly as a halogenated hazardous waste, segregating it from other waste streams, and following a meticulous procedure for its collection and storage, researchers can ensure they operate in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific EHS guidelines as the final authority on waste management procedures.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Illinois Pollution Control Board. (n.d.). Title 35: Environmental Protection, Subtitle G, Part 729.
  • TCI Chemicals. (2025, October 30). Safety Data Sheet for 2-Fluorobenzyl Alcohol.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • Aldrich. (2022, November 15). Safety Data Sheet for 2,3-Difluorobenzyl alcohol.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety - University of Colorado Boulder. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2010, January 5). Safety Data Sheet for 2,3-Difluoro benzyl alcohol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Fluorobenzyl alcohol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2010, November 5). Safety Data Sheet for 3-Fluorobenzyl alcohol.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Merck Millipore. (2025, July 28). Safety Data Sheet for Benzyl alcohol.
  • Thermo Fisher Scientific. (2010, November 5). Safety Data Sheet for 3-Fluorobenzyl alcohol.

Sources

Personal protective equipment for handling 2,4-Dimethyl-3-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step safety and operational guide designed for drug development professionals handling 2,4-Dimethyl-3-fluorobenzyl alcohol.

Executive Summary

2,4-Dimethyl-3-fluorobenzyl alcohol (CAS: 26583-82-4) is a specialized fluorinated building block utilized in drug discovery to enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). While highly valuable in synthesis, its specific chemical structure presents distinct occupational hazards. This guide provides a self-validating operational protocol for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound to ensure laboratory safety and compliance.

Mechanistic Hazard Analysis

To handle chemicals safely, one must understand the causality behind their hazards. 2,4-Dimethyl-3-fluorobenzyl alcohol is classified under GHS with three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

  • Dermal and Ocular Toxicity (H315, H319): The benzyl alcohol moiety is inherently amphiphilic. The introduction of a fluorine atom at the meta position (3-fluoro) significantly increases the lipophilicity of the aromatic ring. This allows the molecule to rapidly partition into and disrupt the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Furthermore, the electron-withdrawing nature of the fluorine atom subtly increases the acidity of the benzylic hydroxyl group, exacerbating its potential to cause severe protein denaturation upon contact with the aqueous environment of the eye .

  • Respiratory Irritation (H335): When manipulated outside of a controlled exhaust environment, volatilization or aerosolization of the compound leads to inhalation exposure. The reactive benzylic position interacts directly with the mucosal membranes of the respiratory tract, triggering acute inflammatory cascades .

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE matrix is specifically engineered to counteract the lipophilic and volatile nature of fluorinated benzyl alcohols.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (min. 0.11 mm thickness) or Polyethylene gloves.Nitrile provides a robust barrier against lipophilic fluorinated aromatic compounds. Double-gloving ensures a fail-safe against micro-tears during prolonged synthesis steps.
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).Protects against H319 by sealing the ocular cavity from both direct liquid splashes and volatile vapors that standard safety glasses cannot block.
Body Protection Chemical-resistant, knee-length laboratory coat (fully buttoned).Shields the torso and arms from accidental spills, preventing the compound from absorbing into porous street clothing and causing prolonged dermal exposure.
Respiratory & Engineering Chemical Fume Hood (Face velocity: 80-100 fpm).Mitigates H335 by actively capturing and exhausting volatile aerosols generated during weighing, transfer, or solvent dissolution.

Operational Protocol: Step-by-Step Handling

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure during routine laboratory operations.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is operational and the sash is positioned at the certified working height (typically 18 inches).

  • Don all required PPE as outlined in the matrix above. Inspect gloves for any micro-punctures before proceeding.

  • Clear the workspace of any incompatible materials (e.g., strong oxidizing agents, strong acids) which could trigger exothermic reactions.

Step 2: Material Transfer and Weighing

  • Place the sealed container of 2,4-Dimethyl-3-fluorobenzyl alcohol inside the fume hood before opening.

  • Use a static-free, clean stainless steel or PTFE spatula for solid transfers, or a calibrated positive-displacement pipette if the ambient temperature renders the compound a viscous liquid.

  • Transfer the required mass/volume directly into a pre-tared, sealable reaction vessel. Causality note: Sealing the vessel immediately after transfer prevents vapor escape during transport to other analytical stations.

Step 3: Post-Operation Decontamination

  • Seal the primary chemical container tightly and wipe the exterior with a solvent-dampened tissue (e.g., ethanol or isopropanol) to remove micro-residues.

  • Doff the outer layer of nitrile gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response and Disposal Plan

Fluorinated organic compounds require stringent disposal protocols to prevent persistent environmental contamination .

Spill Containment Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation (H335).

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable high-density polyethylene (HDPE) container.

Chemical Waste Disposal:

  • Label the container clearly as "Hazardous Waste: Contains Fluorinated Benzyl Alcohol (CAS 26583-82-4)".

  • Do not flush any residues down the sink. Fluorinated organics are highly persistent in aquatic environments.

  • Transfer the sealed waste to the facility's central hazardous waste accumulation area for eventual high-temperature incineration by a certified environmental contractor.

Workflow Visualization

The following diagram illustrates the logical flow of handling and emergency response for 2,4-Dimethyl-3-fluorobenzyl alcohol.

G Start Pre-Operation Fume Hood & PPE Check Dispense Dispensing & Transfer (Fume Hood Only) Start->Dispense Spill Spill Detected? Dispense->Spill Contain Containment & Absorption (Inert Material) Spill->Contain Yes Decon Decontamination & PPE Doffing Spill->Decon No Waste Hazardous Waste Segregation & Labeling Contain->Waste Incinerate High-Temperature Incineration Waste->Incinerate Decon->Waste

Operational workflow and spill response pathways for 2,4-Dimethyl-3-fluorobenzyl alcohol.

References

  • U.S. Environmental Protection Agency (EPA). "Analytical Methods for Polyfluoroalkyl Substances (PFAS) and Fluorinated Organic Compounds." EPA CWA Methods. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.